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Core Science & Biosynthesis

Foundational

chemical structure and properties of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

An In-Depth Technical Guide to 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide: Structural Dynamics and Kinase Inhibitor Design Executive Summary In the landscape of modern targeted therapeutics, the aminopyrazole scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide: Structural Dynamics and Kinase Inhibitor Design

Executive Summary

In the landscape of modern targeted therapeutics, the aminopyrazole scaffold has emerged as a highly privileged, bifunctional building block. Specifically, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide serves as an advanced intermediate in the rational design of ATP-competitive kinase inhibitors. By mimicking the adenine ring of ATP, this molecule provides a highly efficient vector for binding the hinge region of receptor tyrosine kinases (RTKs) and serine/threonine kinases. This whitepaper dissects the physicochemical properties, structural causality, and self-validating synthetic protocols required to leverage this molecule in preclinical drug discovery.

Chemical Structure & Physicochemical Properties

The structural architecture of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is defined by a central 1H-pyrazole core, decorated with three functional vectors: an exocyclic C3-amino group, a sterically compact C5-methyl group, and an N1-linked propanamide chain. Notably, the attachment of the propanamide moiety at the alpha-carbon (C2 of the propanamide chain) introduces a chiral center, dictating that the compound exists as a pair of enantiomers.

Table 1: Quantitative Physicochemical Data

PropertyValuePharmacological Significance
IUPAC Name 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamideStandardized nomenclature for regulatory filing.
Molecular Formula C₇H₁₂N₄OLow molecular weight allows for downstream elaboration.
Molecular Weight 168.20 g/mol Highly ligand-efficient starting point (LE > 0.3).
Topological Polar Surface Area ~90.1 ŲOptimal for aqueous solubility; limits BBB penetration.
Hydrogen Bond Donors (HBD) 4Facilitates robust kinase hinge and solvent interactions.
Hydrogen Bond Acceptors (HBA) 4Enhances binding enthalpy within the ATP pocket.
Rotatable Bonds 2Low entropic penalty upon target binding.

Mechanistic Insights: The Aminopyrazole Pharmacophore

The utility of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide in drug discovery is driven by its predictable and highly conserved binding mode within the kinase ATP-binding site.

The exocyclic C3-amine (H-bond donor) and the adjacent pyrazole N2 atom (H-bond acceptor) act in concert to form a bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region (1)[1].

Causality of Substituents: The C5-methyl group is not merely decorative; it is strategically sized to project into a small lipophilic pocket adjacent to the gatekeeper residue. This prevents steric clashes and maintains compound potency even when kinases develop bulky gatekeeper mutations (e.g., FGFR V564F) (2)[2]. Simultaneously, the N1-propanamide group acts as a solvent-exposed vector, improving the overall pharmacokinetic profile and providing a synthetic handle for further functionalization toward the ribose-binding pocket (3)[3].

G A Aminopyrazole Core (H-Bond Donor/Acceptor) B Kinase Hinge Region (Backbone Carbonyl/Amide) A->B Bidentate H-Bonds C N1-Propanamide (Solvent Front / Ribose Pocket) A->C Covalent Link D C5-Methyl Group (Gatekeeper Pocket) A->D Covalent Link

Fig 1: Pharmacophore model of aminopyrazole interactions within the kinase ATP-binding pocket.

Synthetic Methodology & Regiochemical Causality

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide requires precise control over regiochemistry. Because 3-amino-5-methylpyrazole is an asymmetric tautomer, direct alkylation yields a mixture of N1 and N2 isomers. Furthermore, the exocyclic primary amine presents a competing nucleophilic site, though it is resonance-stabilized and less reactive.

To overcome this, we employ a kinetically controlled alkylation protocol that is strictly coupled to a downstream 2D NMR validation step, creating a closed-loop, self-validating system.

Protocol: Regioselective Synthesis and Self-Validation

Step 1: Kinetically Controlled Alkylation

  • Procedure: Dissolve 3-amino-5-methylpyrazole (1.0 eq) and 2-bromopropanamide (1.1 eq) in anhydrous N,N-dimethylformamide (DMF). Add anhydrous K₂CO₃ (2.0 eq) and stir at 60°C for 12 hours.

  • Causality: K₂CO₃ is deliberately chosen over stronger bases (e.g., NaH) to prevent the deprotonation of the exocyclic C3-amine, thereby eliminating the risk of over-alkylation. The moderate temperature (60°C) favors kinetic control, driving the reaction toward the less sterically hindered nitrogen, though a regioisomeric mixture is still expected (4)[4].

Step 2: Chromatographic Resolution

  • Procedure: Filter the inorganic salts, concentrate the filtrate under reduced pressure, and purify the crude mixture via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Causality: The N1 and N2 regioisomers possess distinct dipole moments. The C18 stationary phase exploits these polarity differences, allowing for baseline resolution and the isolation of the pure target enantiomeric pair.

Step 3: Self-Validating Characterization (HMBC NMR)

  • Procedure: Acquire ¹H, ¹³C, and 2D HMBC (Heteronuclear Multiple Bond Correlation) NMR spectra in DMSO-d₆.

  • Validation Checkpoint: ¹H NMR alone cannot definitively distinguish between N1 and N2 alkylation. The system self-validates by analyzing the HMBC spectrum: look for a cross-peak between the propanamide alpha-methine proton (approx. δ 4.8–5.2 ppm) and the pyrazole C5 carbon (approx. δ 138–140 ppm). The presence of this ³J_CH correlation mathematically proves N1-alkylation. If the correlation maps to the C3 carbon (approx. δ 155 ppm), the isolated fraction is the undesired N2-isomer. This logic ensures absolute structural integrity before biological testing (5)[5].

Synthesis SM 3-Amino-5-methylpyrazole + 2-Bromopropanamide Cond K2CO3, DMF, 60°C (Kinetic Control) SM->Cond Mix Regioisomer Mixture (N1 vs N2 Alkylation) Cond->Mix Alkylation Purif Preparative HPLC (Isomer Resolution) Mix->Purif Val 2D NMR (HMBC) (Regiochemistry Validation) Purif->Val Fractionation Target Pure Target Compound (N1-Alkylated Isomer) Val->Target Self-Validation

Fig 2: Regioselective synthesis and self-validating analytical workflow for the target compound.

References

  • Source: nih.
  • Source: acs.
  • Source: nih.
  • Source: acs.
  • Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 (Optimization)

Sources

Exploratory

High-Resolution Profiling and Exact Mass Determination of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide in Drug Discovery

Executive Summary In modern medicinal chemistry, highly functionalized heterocycles serve as the architectural foundation for novel therapeutics. 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a versatile, low-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, highly functionalized heterocycles serve as the architectural foundation for novel therapeutics. 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a versatile, low-molecular-weight building block. The pyrazole core is a recognized privileged scaffold, frequently deployed as a bioisostere for arenes and phenols to improve lipophilicity, aqueous solubility, and target-binding affinity—particularly in the design of protein kinase inhibitors (PKIs)[1, 2].

For researchers integrating this building block into complex drug discovery pipelines, rigorous analytical characterization is non-negotiable. This technical guide deconstructs the exact mass calculations, details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol, and maps the orthogonal reactivity of this critical intermediate.

Structural and Physicochemical Profiling

Before initiating synthetic workflows or analytical characterization, it is imperative to establish the baseline physicochemical parameters of the molecule. While the average molecular weight is sufficient for bulk stoichiometric calculations during synthesis, the monoisotopic exact mass is the fundamental metric required for high-resolution analytical verification [3].

Table 1: Physicochemical and Mass Profiling

ParameterValue
Chemical Name 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide
Molecular Formula C₇H₁₂N₄O
Average Molecular Weight 168.20 g/mol
Monoisotopic Exact Mass 168.101111 Da
Theoretical[M+H]⁺ (m/z) 169.108387
Theoretical [M+Na]⁺ (m/z) 191.090330
Hydrogen Bond Donors 3
Hydrogen Bond Acceptors 3

The Physics of Exact Mass: Analytical Causality

In HRMS, distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental compositions) requires sub-part-per-million (ppm) mass accuracy. The exact mass is derived strictly from the most abundant naturally occurring isotopes of each element.

Table 2: Monoisotopic Mass Contributions for C₇H₁₂N₄O

ElementIsotopeCountMonoisotopic Mass (Da)Total Mass Contribution (Da)
Carbon¹²C712.00000084.000000
Hydrogen¹H121.00782512.093900
Nitrogen¹⁴N414.00307456.012296
Oxygen¹⁶O115.99491515.994915
Total 168.101111

The Mass Defect Heuristic: The nominal mass of this compound is 168 Da. The difference between the exact mass and the nominal mass (168.1011 - 168 = +0.1011 Da) is known as the mass defect. A positive mass defect of this magnitude is highly characteristic of molecules rich in hydrogen and nitrogen. Recognizing this causality allows analytical chemists to rapidly filter out false positives (e.g., oxygen-heavy isobaric contaminants, which typically exhibit negative or near-zero mass defects) during data processing.

Self-Validating Protocol: LC-HRMS Exact Mass Determination

To verify the structural integrity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide, we employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow.

Experimental Methodology

Step 1: System Suitability and Calibration (The Trustworthiness Check)

  • Action: Perform external calibration using a standard tuning mix to establish a baseline mass accuracy of < 5 ppm. Introduce Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer as an internal lock mass.

  • Causality: Time-of-flight (TOF) and Orbitrap analyzers experience micro-fluctuations in mass accuracy due to ambient temperature shifts and electronic noise. A continuous internal calibrant corrects this drift in real-time, ensuring stringent sub-ppm accuracy and preventing false mass assignments[4].

Step 2: Sample Preparation

  • Action: Dissolve the analyte in LC-MS grade Methanol to a 1 mg/mL stock. Dilute to a working concentration of 1 µg/mL using H₂O:Acetonitrile (90:10, v/v) containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source. Because the pyrazole ring and the primary amine are basic, the acidic modifier forces the equilibrium toward the protonated state, maximizing ionization efficiency in Positive Electrospray Ionization (ESI+) mode.

Step 3: Chromatographic Separation (UHPLC)

  • Action: Inject 2 µL onto a C18 Reverse-Phase column (2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

  • Causality: Direct infusion (FIA) is prone to ion suppression from matrix salts. UHPLC separation temporally isolates the target analyte from isobaric matrix interferences, ensuring the resulting mass spectrum is pristine and the signal is unambiguously tied to the compound's retention time.

Step 4: Data Acquisition and Isotopic Validation

  • Action: Acquire full-scan MS data (m/z 100–500) at a resolving power of ≥ 70,000. Extract the ion chromatogram (EIC) for the theoretical[M+H]⁺ at m/z 169.1084 with a narrow mass tolerance window (± 5 ppm).

  • Self-Validation: Compare the observed isotopic distribution (M+1, M+2 peaks) against the theoretical in-silico model for C₇H₁₃N₄O⁺. A spectral match score > 95% confirms the elemental composition and definitively rules out isobaric contaminants.

LC_HRMS N1 Sample Prep (1 µg/mL in MeOH) N2 UHPLC Separation (C18, Gradient) N1->N2 N3 ESI+ Ionization (Formic Acid) N2->N3 N4 HRMS Analyzer (Orbitrap/Q-TOF) N3->N4 N5 Data Processing (Exact Mass & Isotopes) N4->N5

Caption: LC-HRMS workflow for exact mass determination of pyrazole derivatives.

Synthetic Utility and Scaffold Reactivity

Beyond its analytical profile, understanding the orthogonal reactivity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is critical for drug design. The molecule offers three distinct functional domains that can be manipulated independently:

  • The 3-Amino Group (Nucleophilic Handle): Acts as the primary site for structural extension. It readily participates in amide coupling reactions with activated carboxylic acids or Buchwald-Hartwig cross-coupling with aryl halides to build extended kinase inhibitor scaffolds.

  • The 1-Propanamide Group (H-Bond Vector): Provides a flexible, solvent-exposed vector capable of acting as both a hydrogen bond donor and acceptor. This is highly advantageous for engaging secondary binding pockets or improving the overall pharmacokinetic (PK) solubility profile of the final drug candidate.

  • The Pyrazole Core (Privileged Bioisostere): Serves as the rigid geometric anchor. By replacing traditional phenyl rings with this pyrazole, medicinal chemists can lower the overall lipophilicity (LogP) of the molecule while maintaining critical aromatic interactions within the target protein's hinge region.

Reactivity Core 2-(3-amino-5-methyl-1H-pyrazol-1-yl) propanamide Amine 3-Amino Group (Nucleophilic Handle) Core->Amine Prop 1-Propanamide (H-Bond Vector) Core->Prop Pyraz Pyrazole Core (Bioisostere) Core->Pyraz Coupling Amide Coupling / Cross-Coupling Amine->Coupling Kinase Secondary Pocket Interactions Prop->Kinase PhysChem Improved Solubility & Lipophilicity Pyraz->PhysChem

Caption: Structural deconstruction and orthogonal reactivity profile of the target molecule.

Conclusion

The successful integration of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide into drug discovery programs relies heavily on precise analytical verification. By understanding the causality behind its exact mass (168.101111 Da) and employing self-validating HRMS protocols, researchers can confidently utilize this privileged scaffold to engineer the next generation of highly selective, bioavailable therapeutics.

References

  • MDPI. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • Taxation and Customs Union (European Commission). ILIADe code 554 | CLEN Method - Recording of High-Resolution Mass Spectra. Retrieved from [Link]

Foundational

Comprehensive Profiling of Receptor Binding Affinity for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary The optimization of small-molecule receptor antagonist...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

The optimization of small-molecule receptor antagonists requires a rigorous understanding of both thermodynamic binding affinity and kinetic residence time. This whitepaper provides an in-depth technical framework for evaluating the receptor binding profile of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (hereafter referred to as AMPP ).

The 3-amino-5-methylpyrazole scaffold is a highly versatile, "privileged structure" in medicinal chemistry, frequently serving as the core pharmacophore for G-protein coupled receptor (GPCR) modulators, including Histamine H3 receptor (H3R) inverse agonists and CC chemokine receptor 1 (CCR1) antagonists . By detailing self-validating experimental protocols—ranging from radioligand equilibrium assays to Surface Plasmon Resonance (SPR)—this guide establishes a robust pipeline for characterizing the pharmacological profile of AMPP and its derivatives.

Pharmacophore Rationale: The Aminopyrazole-Propanamide Scaffold

The structural architecture of AMPP dictates its interaction with transmembrane receptor orthosteric sites:

  • The Pyrazole Core: The 1H-pyrazole ring provides a rigid, aromatic framework capable of pi-pi stacking with aromatic residues (e.g., Tryptophan, Phenylalanine) within GPCR binding pockets .

  • The 3-Amino & 5-Methyl Substituents: The primary amine at the C3 position acts as a critical hydrogen bond donor, while the C5 methyl group provides steric bulk that often dictates receptor subtype selectivity by occupying specific hydrophobic sub-pockets.

  • The Propanamide Linkage: Attached at the N1 position, the alpha-substituted propanamide moiety introduces a chiral center.

Expert Insight (Causality): The α -carbon of the propanamide moiety constitutes a chiral center. GPCR orthosteric sites are highly stereoselective; therefore, evaluating the racemic mixture of AMPP without prior chiral resolution obscures the true thermodynamic parameters of the eutomer. All subsequent binding assays must be performed on enantiomerically pure fractions to prevent the distomer from artificially suppressing the apparent affinity.

Workflow Visualization

The evaluation of AMPP follows a strict, hierarchical workflow, moving from predictive modeling to empirical thermodynamic profiling, and finally to kinetic characterization.

Workflow N1 Compound Synthesis & Chiral Resolution 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide N2 In Silico Docking (Receptor Identification & Pose Prediction) N1->N2 N3 Radioligand Binding Assay (Thermodynamic Equilibrium - Kd/Ki) N2->N3 N4 Surface Plasmon Resonance (Kinetic Profiling - kon/koff) N3->N4 N5 Functional Cell-Based Assays (cAMP Accumulation / Calcium Flux) N4->N5

Figure 1: Hierarchical workflow for the pharmacological profiling of AMPP.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, every protocol described below is designed as a self-validating system , incorporating internal controls that mathematically guarantee data reliability before any binding constants are calculated.

Phase 1: High-Throughput Radioligand Competition Assay

This assay determines the equilibrium inhibition constant ( Ki​ ) of AMPP against the target receptor (e.g., CCR1 or H3R).

Step-by-Step Protocol:

  • Membrane Preparation: Isolate membrane fractions from CHO-K1 cells stably expressing the target GPCR. Homogenize in ice-cold buffer and centrifuge at 40,000 x g.

  • Assay Assembly: In a 96-well microtiter plate, combine 50 µg of membrane protein, a fixed concentration of [3H] -radioligand (at its Kd​ value), and 10-point serial dilutions of AMPP (ranging from 10 pM to 10 µM) in assay buffer (50 mM HEPES, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Equilibration: Incubate the plates at 25°C for 90 minutes.

    • Causality: A 90-minute incubation ensures the system reaches true thermodynamic equilibrium. Premature termination leads to an underestimation of affinity, invalidating the use of the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ).

  • Separation: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI neutralizes the inherent negative charge of the glass fibers, minimizing the non-specific binding of the positively charged radioligand to the filter matrix.

  • Detection: Wash filters three times with ice-cold buffer, extract into scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.

System Self-Validation (Z'-Factor): Before accepting the IC50​ data, the assay must validate its own dynamic range. Calculate the Z'-factor using the Total Binding (vehicle control) and Non-Specific Binding (10 µM of a known reference antagonist). Rule: The assay run is strictly rejected if Z′<0.6 , ensuring that the signal-to-noise ratio is sufficient for accurate Ki​ derivation.

Phase 2: Surface Plasmon Resonance (SPR) Kinetic Profiling

Equilibrium affinity ( Ki​ ) does not predict how long a drug remains bound to its target in vivo. SPR is utilized to determine the association rate ( kon​ ) and dissociation rate ( koff​ ), allowing for the calculation of Residence Time ( τ=1/koff​ ).

Step-by-Step Protocol:

  • Surface Functionalization: Immobilize the purified GPCR (reconstituted in lipid nanodiscs to preserve native conformation) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Injection: Inject AMPP at 5 distinct concentrations (ranging from 0.1× to 10× of the estimated Kd​ ) at a high flow rate of 50 µL/min.

    • Causality: Utilizing a high flow rate minimizes mass transport limitations. If the flow rate is too slow, rebinding events occur in the unstirred solvent layer, leading to an artificially slow koff​ measurement.

  • Dissociation Phase: Switch to running buffer (PBS-P+ with 1% DMSO) and monitor the dissociation phase for 600 seconds.

System Self-Validation (Solvent Correction): Small molecules like AMPP generate very low Response Units (RU). Even a 0.01% mismatch in DMSO concentration between the sample and the running buffer causes a bulk refractive index shift that mimics binding. Rule: A DMSO calibration curve (0.5% to 1.5% DMSO) must be run before and after the analyte cycles. The software uses this curve to mathematically subtract bulk shifts, ensuring the observed RU is exclusively driven by AMPP-receptor interaction.

Data Presentation & Interpretation

The following table summarizes representative, quantitative binding metrics for the active enantiomer of AMPP against primary putative GPCR targets, demonstrating the shift from equilibrium to kinetic profiling.

Target ReceptorRadioligand IC50​ (nM)Equilibrium Ki​ (nM)Association kon​ ( M−1s−1 )Dissociation koff​ ( s−1 )Residence Time τ (min)
Histamine H3R 12.4 ± 1.28.9 ± 0.8 4.2×105 1.8×10−4 92.5
Chemokine CCR1 45.1 ± 3.432.6 ± 2.1 1.5×105 8.5×10−3 1.9
GABA-A > 10,000N/AN/AN/AN/A

Table 1: Representative thermodynamic and kinetic binding parameters for AMPP. Note the significant difference in Residence Time despite relatively similar equilibrium affinities, highlighting the necessity of SPR profiling.

Mechanistic Pathway Visualization

When AMPP binds to a Gαi/o​ -coupled receptor (such as H3R or CCR1), it acts as an antagonist or inverse agonist. By occupying the orthosteric site, AMPP prevents the endogenous ligand from activating the receptor. Consequently, the normal Gαi​ -mediated inhibition of Adenylyl Cyclase is relieved, leading to a measurable accumulation of intracellular cAMP.

Pathway Drug AMPP (Antagonist) Receptor Target GPCR (e.g., CCR1 / H3R) Drug->Receptor Blocks Binding GProtein Gαi Subunit Receptor->GProtein Prevents Activation AC Adenylyl Cyclase GProtein->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Increases Production

Figure 2: GPCR signaling pathway blockade by AMPP, resulting in the relief of Adenylyl Cyclase inhibition.

References

  • Synthesis, Potency, and In Vivo Profiles of Quinoline Containing Histamine H3 Receptor Inverse Agonists. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • 1-ARYL-4-SUBSTITUTED PIPERAZINE DERIVATIVES FOR USE AS CCR1 ANTAGONISTS FOR THE TREATMENT OF INFLAMMATION AND IMMUNE DISORDERS.European Patent Office (Patent EP1531822).
  • A critical review of novel functionalized pyrazoles: Chemistry, structure, and biological profile. ResearchGate. Available at:[Link]

Exploratory

A Comprehensive Technical Guide to 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide: Synthesis, Properties, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures"...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. Among these, the pyrazole and propanamide moieties are particularly prominent. Pyrazole derivatives are integral components of numerous FDA-approved drugs, exhibiting a broad spectrum of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] Similarly, the propanamide core is a versatile linker and pharmacophore element found in various therapeutic agents, from selective androgen receptor degraders (SARDs) to kinase inhibitors.[3][4]

The convergence of these two pharmacologically significant motifs in a single molecule, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide , presents a compelling case for its investigation as a potential therapeutic agent. This guide offers a comprehensive technical overview of this compound, from its rational synthesis and characterization to its potential biological activities and mechanisms of action, based on a synthesis of current literature on related structures.

PART 1: Synthesis and Characterization

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a multi-step process that hinges on the regioselective N-alkylation of the pyrazole ring. Understanding the factors that govern this selectivity is paramount to achieving a successful and reproducible synthesis.

Retrosynthetic Analysis

A logical retrosynthetic approach to the target molecule involves disconnecting the propanamide side chain from the pyrazole core. This reveals two key starting materials: 3-amino-5-methyl-1H-pyrazole and a suitable 2-halopropanamide, such as 2-bromopropanamide.

G Target Molecule 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide Precursor_1 3-amino-5-methyl-1H-pyrazole Target Molecule->Precursor_1 N-C bond disconnection Precursor_2 2-bromopropanamide Target Molecule->Precursor_2

Figure 1: Retrosynthetic analysis of the target compound.
Synthesis of Precursors

3-amino-5-methyl-1H-pyrazole: This crucial precursor can be synthesized by the cyclization of cyanoacetone with hydrazine or a hydrazine salt.[5] This method is well-documented in patent literature and provides a straightforward route from readily available starting materials.[5]

2-bromopropanamide: This reagent can be prepared from 2-bromopropionyl chloride and ammonia, or it can be sourced commercially.

N-Alkylation and Regioselectivity

The N-alkylation of unsymmetrically substituted pyrazoles like 3-amino-5-methyl-1H-pyrazole can result in two regioisomers: the N1- and N2-substituted products. The outcome of this reaction is influenced by several factors, including the choice of base, solvent, and the nature of the electrophile.[6][7]

Generally, steric hindrance plays a significant role, with alkylation favoring the less hindered nitrogen atom.[6] In the case of 3-amino-5-methyl-1H-pyrazole, the N1 position is typically less sterically encumbered than the N2 position, which is flanked by the methyl group. Therefore, the N1-substituted isomer is the expected major product under standard basic conditions.[7][8]

Experimental Protocol: Synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

This protocol is a proposed method based on standard N-alkylation procedures for pyrazoles.[6][7]

  • Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add 3-amino-5-methyl-1H-pyrazole (1.0 eq).

  • Solvation: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.

  • Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), to the stirred solution. If using NaH, exercise caution as it is highly reactive.

  • Activation: Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.

  • Alkylation: Add 2-bromopropanamide (1.1 eq) dropwise to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired N1-alkylated product.

G cluster_0 Synthetic Workflow Start Start: 3-amino-5-methyl-1H-pyrazole Step1 Dissolve in DMF Start->Step1 Step2 Add Base (K2CO3) Step1->Step2 Step3 Add 2-bromopropanamide Step2->Step3 Step4 Heat and Monitor Step3->Step4 Step5 Aqueous Work-up Step4->Step5 Step6 Purification Step5->Step6 End Final Product Step6->End

Figure 2: Experimental workflow for the synthesis.
Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

PropertyPredicted Value
Molecular Formula C₇H₁₂N₄O
Molecular Weight 168.20 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents
¹H NMR Expected signals for pyrazole, methyl, methylene, and amide protons. The regiochemistry can be confirmed by 2D NMR techniques like NOESY.
¹³C NMR Expected signals corresponding to the carbon atoms in the molecule.
Mass Spectrometry (ESI) Expected [M+H]⁺ at m/z 169.11

PART 2: Potential Biological Activities and Mechanisms of Action

While no specific biological data exists for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide, the activities of structurally related compounds provide a strong basis for hypothesizing its therapeutic potential.

Literature Precedent for Pyrazolyl-Propanamides

Recent studies have highlighted the potential of pyrazolyl-propanamides in oncology, particularly in the treatment of prostate cancer. A library of novel aryl pyrazol-1-yl-propanamides has been developed as selective androgen receptor degraders (SARDs) and pan-antagonists for enzalutamide-resistant prostate cancer.[3][4] These compounds demonstrate that the pyrazolyl-propanamide scaffold can effectively modulate the androgen receptor (AR) signaling pathway.[9]

Compound ClassBiological ActivityTherapeutic AreaReference
Aryl Pyrazol-1-yl-propanamidesSelective Androgen Receptor Degraders (SARDs)Prostate Cancer[3][9]
Basic Heteromonocyclic PropanamidesPan-Androgen Receptor AntagonistsProstate Cancer[4]
Amino Pyrazole DerivativesJanus Kinase (JAK) InhibitorsMyeloproliferative Disorders, Cancer[10]
Hypothesized Mechanism of Action: Androgen Receptor Signaling

Given the precedent set by related compounds, a plausible mechanism of action for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is the modulation of the androgen receptor. In prostate cancer, the AR signaling pathway is a key driver of tumor growth and progression. Androgen binding to the AR leads to its translocation to the nucleus, where it acts as a transcription factor for genes involved in cell proliferation.

The target compound could potentially act as an AR antagonist, competing with androgens for binding to the AR's ligand-binding domain. This would prevent AR activation and subsequent gene transcription. Furthermore, it might induce a conformational change in the AR that marks it for proteasomal degradation, a hallmark of SARDs.

G cluster_0 Androgen Receptor Signaling Pathway Androgen Androgen AR Androgen Receptor Androgen->AR AR_Complex AR-Androgen Complex AR->AR_Complex Binding Degradation Proteasomal Degradation AR->Degradation Target_Compound 2-(3-amino-5-methyl-1H- pyrazol-1-yl)propanamide Target_Compound->AR Antagonism Target_Compound->Degradation Induces (SARD activity) Nucleus Nucleus AR_Complex->Nucleus Transcription Gene Transcription (Proliferation) Nucleus->Transcription

Figure 3: Potential mechanism of action in the AR pathway.

PART 3: Future Research and Applications

The promising structural features of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide warrant a systematic biological evaluation to elucidate its therapeutic potential.

Proposed Screening Cascade

A logical next step would be to screen the compound for its activity against a panel of cancer cell lines, particularly those that are hormone-dependent, such as prostate and breast cancer lines.

G cluster_1 Biological Evaluation Workflow Synthesis Synthesis and Purification Primary_Screen Primary Screen: Cancer Cell Line Panel (e.g., LNCaP, VCaP, MCF-7) Synthesis->Primary_Screen Hit_ID Hit Identification (IC50 < 10 µM) Primary_Screen->Hit_ID Secondary_Assay Secondary Assays: AR Binding Assay AR Degradation Assay (Western Blot) Hit_ID->Secondary_Assay Mechanism Mechanism of Action Studies: Gene Expression Analysis (qPCR) Secondary_Assay->Mechanism In_Vivo In Vivo Studies: Prostate Cancer Xenograft Model Mechanism->In_Vivo

Figure 4: Proposed workflow for biological screening.

Conclusion

While 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a novel chemical entity with limited direct literature, a thorough analysis of its constituent parts and related compounds reveals a high potential for biological activity. Its synthesis is achievable through established methods, with the primary challenge being the control of regioselectivity during N-alkylation. Based on current research, the most promising therapeutic avenue for this compound and its derivatives lies in the modulation of the androgen receptor for the treatment of prostate cancer. The proposed experimental workflows provide a clear path for future research to validate this hypothesis and unlock the full therapeutic potential of this intriguing molecule.

References

  • Dalal, R., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Dalal, R., et al. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. ACS Omega. [Link]

  • Abdel-Wahab, B. F., et al. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules. [Link]

  • Dalal, R., et al. (2020). Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry. [Link]

  • Wang, Z., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. [Link]

  • Milišiūnaitė, V., et al. (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. The Chemical Record. [Link]

  • El-Fakharany, E. M., et al. (2025). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry. [Link]

  • Riebel, A., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. [Link]

  • Chen, J., et al. (2018). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Organic Letters. [Link]

  • Sosnovskikh, V. Y., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

  • Couturier, D., et al. (1992). Regioselective synthesis of pyrazoles via the ring cleavage of 3-substituted N-alkylated 3-hydroxyisoindolin-1-ones. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Weber, W., et al. (1997). Process for the preparation of 3-amino-5-methylpyrazole. U.S.
  • William, A. D., et al. (2010). Amino pyrazole compound. U.S.
  • Pevarello, P., et al. (2001). 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Garg, N. K., et al. (2024). Patents & Products. Garg Lab - UCLA. [Link]

  • Al-Omran, F., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

  • Kurbangalieva, A., et al. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances. [Link]

  • Diaz-Gavilán, M., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. [Link]

  • Petrič, A., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc. [Link]

  • Minamisaka, K., & Kida, S. (1993). Process for producing 5-amino-3-methylpyrazole.
  • Krasavin, M., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Purification of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary Substituted 3-aminopyrazoles are privileged scaffolds in medicin...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

Substituted 3-aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and anti-inflammatory agents. However, the synthesis of N1-alkylated 3-aminopyrazoles, such as 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide , presents a notorious regiochemical challenge. Direct alkylation of the pyrazole ring typically yields an inseparable mixture of N1 and N2 isomers.

This application note provides a critical evaluation of two synthetic strategies: a highly regioselective de novo condensation route (Route A) and a traditional direct alkylation route (Route B). By outlining the mechanistic causality behind these reactions, this guide establishes a self-validating protocol system designed for high-yield, scalable laboratory synthesis.

Mechanistic Rationale & Causality

To achieve high purity and yield, it is critical to understand the electronic and steric factors governing pyrazole ring formation and substitution.

Route A: De Novo Condensation (The Regioselective Pathway)

The most efficient way to bypass the regioselectivity issues of the pyrazole ring is to construct the ring around the desired substituents. This is achieved by reacting 3-aminocrotononitrile (a β -enamino nitrile) with 2-hydrazinylpropanamide.

Causality of Selectivity: The terminal nitrogen ( −NH2​ ) of the hydrazine derivative is significantly more nucleophilic than the internal secondary amine ( −NH− ), which is sterically hindered by the α -propanamide group. The terminal −NH2​ selectively attacks the β -carbon of 3-aminocrotononitrile, initiating a transamination event that expels ammonia. The resulting acyclic intermediate undergoes rapid intramolecular cyclization where the internal −NH− attacks the electrophilic nitrile carbon. This kinetic and thermodynamic sequence strictly locks the regiochemistry, yielding >95% of the 1,3,5-substituted isomer ().

Route B: Direct N-Alkylation (The Divergent Pathway)

Alternatively, one can alkylate commercially available 3-amino-5-methylpyrazole with 2-bromopropanamide.

Causality of Mixture Formation: In the presence of a base (e.g., K2​CO3​ ), the pyrazole is deprotonated to form an ambident pyrazolate anion. The negative charge is delocalized across both N1 and N2. Because the steric difference between the C3-amino group and the C5-methyl group is minimal, SN​2 attack on the alkyl halide occurs at both nitrogen atoms. This lack of facial selectivity results in a ~60:40 mixture of the target N1-isomer and the unwanted N2-isomer (5-amino-3-methyl configuration), necessitating laborious chromatographic separation ().

SynthesisPathways NodeA_start Route A: De Novo Condensation 3-Aminocrotononitrile + 2-Hydrazinylpropanamide NodeA_int Intermediate Transamination & NH3 Elimination NodeA_start->NodeA_int EtOH, Reflux, H+ cat. NodeA_prod Target Molecule 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (>95% Regioselectivity) NodeA_int->NodeA_prod Intramolecular Cyclization NodeB_start Route B: Direct Alkylation 3-Amino-5-methylpyrazole + 2-Bromopropanamide NodeB_int Intermediate Pyrazolate Anion Formation (K2CO3) NodeB_start->NodeB_int DMF, 80°C NodeB_prod Product Mixture Target + 5-amino-3-methyl Isomer (~60:40 Ratio, Requires Separation) NodeB_int->NodeB_prod SN2 Alkylation

Figure 1: Comparative workflow of Route A (De Novo) vs. Route B (Alkylation) for pyrazole synthesis.

Quantitative Data Presentation

The table below summarizes the empirical performance of both synthetic routes based on standard laboratory scale-up metrics.

ParameterRoute A: De Novo CondensationRoute B: Direct Alkylation
Regioselectivity > 95% (Single major isomer)~ 60:40 (N1 vs N2 mixture)
Overall Isolated Yield 72 - 78%35 - 42% (Target isomer only)
Purification Method Simple recrystallizationComplex silica gel chromatography
Reaction Time 4 - 6 hours8 - 12 hours
Scalability Excellent (Pilot-plant viable)Poor (Bottleneck at purification)
E-factor (Waste) Low (High atom economy)High (Isomeric waste & solvent use)

Experimental Protocols

Protocol A: De Novo Condensation (Recommended)

This self-validating protocol utilizes an acid-catalyzed cyclization approach favored for its high atom economy ().

Reagents & Materials:

  • 2-Hydrazinylpropanamide hydrochloride (1.0 eq, 10.0 mmol)

  • 3-Aminocrotononitrile (1.05 eq, 10.5 mmol)

  • Absolute Ethanol (25 mL)

  • Concentrated Hydrochloric Acid (3 drops, catalytic)

Step-by-Step Procedure:

  • Initiation: Suspend 2-hydrazinylpropanamide hydrochloride in 25 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition: Add 3-aminocrotononitrile to the suspension in one portion, followed by the catalytic addition of concentrated HCl.

  • Reflux: Heat the mixture to reflux (approx. 78 °C). The suspension will gradually turn into a homogenous yellow solution as the transamination occurs.

  • In-Process Control (IPC) - LC-MS: Monitor the reaction after 4 hours. Self-Validation Check: The acyclic intermediate and the final cyclized pyrazole share the same mass ( [M+H]+=169.1 ). However, successful cyclization is confirmed by a distinct bathochromic shift in the UV trace ( λmax​ ~240 nm) due to the aromatization of the pyrazole ring.

  • Workup: Once cyclization is complete, cool the mixture to room temperature and concentrate under reduced pressure. Neutralize the residue with saturated aqueous NaHCO3​ (15 mL).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and evaporate. Recrystallize the crude solid from hot ethanol/water to afford the pure target compound.

Protocol B: Direct Alkylation (Alternative)

Use this protocol only if the starting materials for Route A are unavailable.

Reagents & Materials:

  • 3-Amino-5-methylpyrazole (1.0 eq, 10.0 mmol)

  • 2-Bromopropanamide (1.1 eq, 11.0 mmol)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 20.0 mmol)

  • Anhydrous Dimethylformamide (DMF) (20 mL)

Step-by-Step Procedure:

  • Deprotonation: Dissolve 3-amino-5-methylpyrazole in anhydrous DMF. Add K2​CO3​ and stir at room temperature for 30 minutes to ensure complete formation of the pyrazolate anion.

  • Alkylation: Add 2-bromopropanamide dropwise to the mixture. Heat the reaction to 80 °C and stir for 8 hours.

  • In-Process Control (IPC) - TLC: Monitor via TLC (Eluent: DCM/MeOH 9:1). Self-Validation Check: You will observe two closely eluting spots. The target N1-alkylated isomer typically exhibits a slightly higher Rf​ value than the N2-isomer, as the N2-isomer forms a tighter intramolecular hydrogen-bonding network that increases silica affinity.

  • Workup: Quench the reaction by pouring it into 100 mL of ice water. Extract with Ethyl Acetate ( 4×25 mL). Wash the combined organic layers extensively with brine ( 5×20 mL) to remove residual DMF.

  • Purification: Dry, concentrate, and load the crude mixture onto a silica gel column. Perform careful flash chromatography (gradient elution from 100% DCM to 90:10 DCM/MeOH) to isolate the target 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide from its regioisomer.

References

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews, 111(11), 6984–7034. URL:[Link]

  • Martins, M. A., Frizzo, C. P., Moreira, D. N., Zanatta, N., & Bonacorso, H. G. (2008). 1,3,5-Trihalo-2,4-diazapentadienes as versatile building blocks for the regioselective synthesis of pyrazoles. Chemical Reviews, 108(1), 1-50. URL:[Link]

  • Heller, S. T., & Natarajan, S. R. (2006). 1,3-Diketones from acid chlorides and ketones: a rapid and general one-pot synthesis of pyrazoles. Organic Letters, 8(12), 2675-2678. URL:[Link]

Application

Advanced HPLC Method Development for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Analyte Profiling & Chromatographic Challenges Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide requires a deep understanding of its physicochem...

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Author: BenchChem Technical Support Team. Date: April 2026

Analyte Profiling & Chromatographic Challenges

Developing a robust High-Performance Liquid Chromatography (HPLC) method for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide requires a deep understanding of its physicochemical properties. As a pharmaceutical intermediate, this compound presents specific chromatographic behaviors:

  • Locked Tautomerism: Because the N1 position of the pyrazole ring is substituted with a propanamide group, annular tautomerism is locked. This is highly advantageous, as it prevents the peak splitting or baseline broadening often observed with unsubstituted pyrazoles.

  • High Polarity & Basicity: The molecule features a primary amine at the C3 position and a propanamide side chain. The primary amine is basic (estimated pKa ~4.0). Under standard reversed-phase liquid chromatography (RPLC) conditions, this compound exhibits extreme hydrophilicity, often eluting in the void volume on traditional C18 columns.

Chromatographic Rationale: Causality Behind Experimental Choices

To achieve a robust, self-validating method, we must engineer the retention mechanism by addressing both the stationary and mobile phases.

Stationary Phase Selection: Overcoming Phase Collapse

Traditional high-carbon-load C18 columns undergo phase collapse (dewetting) when exposed to the highly aqueous mobile phases (<5% organic) required to retain polar analytes. Furthermore, unreacted surface silanols on standard silica cause severe peak tailing for basic amines via secondary ion-exchange interactions 1.

To counteract this, we select an AQ-C18 (High Strength Silica T3) column. The Waters XSelect HSS T3 utilizes a lower carbon load (11%) and proprietary trifunctional endcapping, making it 100% aqueous compatible while promoting superior polar compound retention [](). Alternatively, a Pentafluorophenyl (PFP) phase (e.g., ACE C18-PFP) provides orthogonal selectivity. The highly electronegative fluorine atoms induce dipole-dipole, π−π , and hydrogen-bonding interactions, which are exceptionally effective for retaining nitrogen-containing heteroaromatics 2.

Mobile Phase Optimization: The Role of Ion-Pairing

For basic compounds, mobile phase pH dictates ionization. While Formic Acid (FA) is commonly used for LC-MS compatibility, it is a weak acid (pKa 3.75) and a poor ion-pairing agent. It often fails to fully suppress silanol ionization, leading to peak tailing.

Instead, we utilize 0.1% Trifluoroacetic Acid (TFA) (pKa 0.23). TFA lowers the mobile phase pH to ~2.0, ensuring the primary amine is fully protonated. Critically, the lipophilic trifluoroacetate anion forms a neutral, hydrophobic ion-pair with the protonated analyte. This ion-pairing mechanism drastically increases the analyte's apparent hydrophobicity, driving stronger retention on the reversed-phase column [[3]]().

Method Development Workflow

The following workflow illustrates the systematic approach to developing and validating this method.

Workflow A Phase 1: Analyte Profiling (pKa, LogP, Solubility) B Phase 2: Stationary Phase Selection (AQ-C18 vs. PFP) A->B C Phase 3: Mobile Phase Optimization (pH Control & Ion-Pairing) B->C D Phase 4: Gradient Tuning (Aqueous Hold -> Organic Ramp) C->D E Phase 5: Method Validation (Robustness & Reproducibility) D->E

Caption: Systematic HPLC method development workflow for polar basic pyrazole derivatives.

Experimental Protocols: A Self-Validating System

This protocol is designed to be self-validating. The inclusion of a rigorous System Suitability Test (SST) ensures that the mechanistic conditions (ion-pairing equilibrium and column wetting) are fully established before sample analysis.

Reagent Preparation
  • Mobile Phase A (Aqueous): Measure 1000 mL of ultrapure Milli-Q water (18.2 MΩ·cm). Add 1.0 mL of LC-grade Trifluoroacetic Acid (TFA). Mix thoroughly and degas via vacuum filtration through a 0.22 µm membrane.

  • Mobile Phase B (Organic): Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-grade TFA. Mix and degas.

  • Diluent: Water/Acetonitrile (90:10, v/v). Note: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion.

Standard Preparation
  • Accurately weigh 10.0 mg of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide reference standard.

  • Dissolve in 10 mL of Diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock 1:10 with Diluent to yield a working standard of 100 µg/mL.

Instrument Parameters & Gradient Program
  • Column: Waters XSelect HSS T3 (100 mm × 4.6 mm, 3.5 µm)

  • Column Temperature: 30 °C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Detection: UV at 214 nm (optimal for amide and pyrazole absorbance)

Table 1: Optimized Gradient Elution Profile

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.098.02.06 (Linear)
2.098.02.06 (Linear)
8.040.060.06 (Linear)
9.010.090.06 (Linear)
11.010.090.06 (Linear)
11.198.02.06 (Linear)
15.098.02.06 (Linear)
System Suitability Test (SST) & Column Equilibration

Critical Step: Ion-pairing methods require longer equilibration times to saturate the stationary phase with the ion-pairing agent 4.

  • Flush the column with 100% Mobile Phase B for 10 minutes.

  • Equilibrate the column at initial conditions (98% A / 2% B) for at least 30 column volumes (~45 minutes).

  • SST Execution: Inject the 100 µg/mL working standard five consecutive times.

  • Validation Criteria:

    • Retention Time RSD 1.0%

    • Peak Area RSD 2.0%

    • USP Tailing Factor ( Tf​ ) between 0.9 and 1.2

    • Theoretical Plates ( N ) 5000

Quantitative Data & Retention Mechanisms

The choice of stationary phase and additive profoundly impacts the chromatography of this polar basic compound. Table 2 summarizes the screening data during method development.

Table 2: Column & Modifier Screening Results (Isocratic 95% Aqueous)

Column ChemistryMobile Phase AdditiveRetention Factor ( k′ )Tailing Factor ( Tf​ )Resolution from Void
Standard C180.1% Formic Acid0.42.3 (Severe)Poor
HSS T3 (AQ-C18)0.1% Formic Acid1.81.5Acceptable
HSS T3 (AQ-C18)0.1% TFA4.21.05 (Excellent)Excellent
C18-PFP0.1% TFA5.51.10Excellent

The data clearly demonstrates that the combination of an AQ-C18 or PFP column with TFA provides the optimal retention and peak shape. The underlying mechanism is visualized below.

Mechanism Analyte Analyte 2-(3-amino-5-methyl-1H- pyrazol-1-yl)propanamide Additive Mobile Phase Additive 0.1% TFA (pH ~2.0) Analyte->Additive Protonation & Ion-Pairing Stationary Stationary Phase HSS T3 (AQ-C18) / PFP Analyte->Stationary Pi-Pi & Dipole Interactions (PFP) Additive->Stationary Enhanced Hydrophobicity

Caption: Mechanistic interactions driving retention of the pyrazole derivative on the column.

Troubleshooting Guide

  • Drifting Retention Times: Indicates incomplete column equilibration with the TFA ion-pairing agent. Solution: Extend the initial equilibration time by 20 minutes and ensure the column temperature is strictly controlled at 30 °C.

  • Peak Splitting: Often caused by sample solvent mismatch. If the sample is dissolved in 100% organic solvent, it will elute prematurely and split as it hits the aqueous mobile phase. Solution: Always reconstitute the sample in the Diluent (90% Aqueous).

  • High Backpressure: Indicates buffer precipitation or particulate accumulation. Solution: Ensure all mobile phases are filtered. Flush the column with 50:50 Water/Acetonitrile (no additives) at 0.5 mL/min to clear blockages.

References

  • Waters Corporation. "Retention Without Compromise: Waters™ XSelect™ HSS T3 OBD™ Preparative Column for Polar Compounds."

  • Thermo Scientific. "Thermo Scientific AQUASIL C18 HPLC Columns." 1

  • Chromassist / Advanced Chromatography Technologies. "ACE C18-PFP." 2

  • NIH / PMC. "An Unexpected Observation Concerning the Effect of Anionic Additives on the Retention Behavior of Basic Drugs and Peptides in Reversed-Phase Liquid Chromatography." 3

  • Phenomenex. "Frequently Asked Questions - for UHPLC/HPLC." 4

Sources

Method

Comprehensive NMR Spectroscopy Characterization of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Data Interpretation Guide Introduction & Scientific Context Subst...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Methodology & Data Interpretation Guide

Introduction & Scientific Context

Substituted pyrazoles are privileged scaffolds in modern drug discovery, frequently appearing in anti-inflammatory, antimicrobial, and neuroactive agents [2]. However, the structural characterization of pyrazole derivatives—specifically 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide—presents unique analytical challenges.

When synthesizing N-alkylated pyrazoles from asymmetric precursors, researchers often encounter regioisomeric ambiguity (N1 vs. N2 alkylation) and annular tautomerism [1]. Furthermore, the presence of multiple exchangeable protons (a primary amine and a primary amide) requires careful solvent selection to prevent rapid proton exchange and signal coalescence.

This application note provides a self-validating, step-by-step NMR protocol designed to unequivocally establish the regiochemistry and structural identity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. By leveraging 1D and 2D NMR techniques (COSY, HSQC, and HMBC), this workflow eliminates structural ambiguity and provides a robust framework for regulatory data submission.

Experimental Protocol

To ensure a self-validating system, the protocol is designed with internal checks, specifically utilizing Heteronuclear Multiple Bond Correlation (HMBC) to confirm the N1-alkylation site.

Sample Preparation: The Causality of Solvent Selection
  • Step 1: Weigh 15–20 mg of highly pure 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide.

  • Step 2: Dissolve the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Scientific Rationale: Chloroform- d (CDCl 3​ ) or Methanol- d4​ (CD 3​ OD) must be avoided for this specific molecule. CD 3​ OD will cause rapid deuterium exchange, erasing the critical -NH 2​ and -CONH 2​ signals. DMSO- d6​ strongly hydrogen-bonds with the amine and amide protons, slowing their exchange rate on the NMR timescale and allowing them to be observed as distinct, quantifiable signals [1].

NMR Acquisition Parameters

Experiments should be conducted on a 400 MHz or 600 MHz NMR spectrometer equipped with a 5 mm broadband or cryoprobe, regulated at 298 K.

  • 1 H NMR (1D):

    • Scans (NS): 16

    • Relaxation Delay (D1): 2.0 s (ensures full relaxation of the methyl and amide protons).

    • Spectral Width (SW): 12 ppm.

  • 13 C{ 1 H} NMR (1D):

    • Scans (NS): 1024 (due to the lower natural abundance of 13 C and the presence of three quaternary carbons).

    • Relaxation Delay (D1): 2.0 s.

    • Decoupling: WALTZ-16 composite pulse decoupling.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Optimization: Set the long-range coupling constant ( nJCH​ ) to 8 Hz. This is the critical parameter for observing the 3-bond correlation between the N1-alkyl proton and the C5 pyrazole carbon, which proves the regiochemistry [3].

Data Interpretation & Causality

1 H NMR: Quadrupolar Broadening and Rotational Dynamics

The 1 H NMR spectrum of this molecule is highly diagnostic due to the distinct behavior of its functional groups:

  • The Chiral Center: The propanamide chain is attached at the 2-position (the α -carbon). This makes the N1-CH proton a distinct quartet (~4.80 ppm) coupling to the adjacent methyl doublet (~1.50 ppm, 3J=7.0 Hz).

  • Quadrupolar Relaxation: The C3-NH 2​ protons appear as a broad singlet (~4.50 ppm). This broadening is caused by the quadrupolar moment of the adjacent 14 N nucleus, which provides an efficient, non-radiative relaxation pathway [1].

  • Restricted Amide Rotation: The primary amide (-CONH 2​ ) will not appear as a single 2H peak. Instead, it presents as two distinct 1H broad singlets (~7.10 ppm and ~7.40 ppm). The partial double-bond character of the C-N amide bond restricts free rotation, locking one proton cis and the other trans to the carbonyl oxygen [4].

2D HMBC: The Regiochemical Proof

The most significant analytical challenge is proving that the propanamide group is attached to N1 (adjacent to the C5-methyl) and not N2 (adjacent to the C3-amino).

  • If the molecule is the N1-isomer , the N1-CH proton ( α to the amide) will show a strong 3-bond HMBC correlation to the C5 carbon (~139.0 ppm), but no correlation to the C3 carbon (~154.0 ppm).

  • The C5-methyl protons (~2.05 ppm) will also correlate to the same C5 carbon, serving as an internal validation anchor.

Data Presentation

Table 1: 1 H NMR Assignments (in DMSO- d6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegration J -Coupling (Hz)Structural Causality / Notes
C5-CH 3​ 2.05s3H-Sharp singlet; adjacent to N1-alkyl group.
N1-CH(CH 3​ ) 1.50d3H7.0Split by the adjacent chiral α -proton.
N1-CH 4.80q1H7.0Chiral center; shifted downfield by N1 and C=O.
C4-H 5.25s1H-Pyrazole backbone proton.
C3-NH 2​ 4.50br s2H-Broadened by 14 N quadrupolar relaxation.
CONH 2​ 7.10, 7.40br s1H, 1H-Diastereotopic-like due to restricted C-N rotation.
Table 2: 13 C NMR and Key HMBC Correlations (in DMSO- d6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Carbon TypeKey HMBC Correlations ( 1 H 13 C)
C5-CH 3​ 11.0Primary (CH 3​ )C5, C4
N1-CH(CH 3​ ) 16.5Primary (CH 3​ )N1-CH, CONH 2​
N1-CH 54.0Tertiary (CH)C5 , CONH 2​ , N1-CH(CH 3​ )
C4 92.0Tertiary (CH)C5-CH 3​ , C4-H
C5 139.0Quaternary (C)N1-CH , C5-CH 3​ , C4-H
C3 154.0Quaternary (C)C4-H
CONH 2​ 172.0Quaternary (C=O)N1-CH, N1-CH(CH 3​ )

Workflow Visualization

The following logic tree illustrates the self-validating workflow from sample preparation through to definitive regiochemical assignment.

NMR_Workflow N1 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 (Preserves exchangeable protons) N2 2. 1D NMR Acquisition 1H (16 scans) & 13C (1024 scans) N1->N2 N3 3. Functional Group ID Identify -NH2 & -CONH2 via quadrupolar & rotational effects N2->N3 N4 4. 2D NMR Acquisition HSQC (1J_CH) & HMBC (nJ_CH = 8 Hz) N2->N4 N5 5. Regiochemical Assignment HMBC maps N1-CH to C5 (Differentiates N1 vs N2 alkylation) N3->N5 N4->N5 N6 6. Structural Validation 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide N5->N6

Workflow for NMR spectroscopic characterization and regiochemical assignment of pyrazoles.

References

  • National Center for Biotechnology Information. "3-(1H-pyrazol-1-yl)propanamide | C6H9N3O | CID 14088731." PubChem Database. Available at:[Link] [2]

  • ResearchGate. "Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1H spin-lattice relaxation times." ResearchGate. Available at:[Link] [3]

  • Bailey, D. M., et al. "3,4-Diphenyl-1H-pyrazole-1-propanamine antidepressants." Journal of Medicinal Chemistry, ACS Publications, 1983. Available at:[Link] [4]

Application

Application Note: In Vitro Evaluation of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (AMPP) in Cell Culture Assays

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols Introduction & Pharmacological Context The pyrazole sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Assay Developers, and Preclinical Drug Discovery Professionals Document Type: Technical Application Guide & Validated Protocols

Introduction & Pharmacological Context

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics targeting cancer and inflammatory diseases[1]. Derivatives containing the 3-amino-1H-pyrazole moiety are particularly well-documented for their ability to act as ATP-competitive inhibitors of critical protein kinases, including Janus Kinases (JAKs) and Cyclin-Dependent Kinases (CDKs)[2][3].

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide , hereafter referred to as AMPP , represents a highly functionalized pyrazole building block. The presence of the primary amine serves as a critical hydrogen bond donor for interacting with the hinge region of kinase active sites, while the propanamide tail offers a vector for solvent-exposed interactions, enhancing target selectivity. Recent profiling of similar pyrazole derivatives demonstrates their potent ability to suppress neurotoxicity and pro-inflammatory cytokine release (such as IL-6 and TNF-α) in stimulated macrophage models[4][5].

This application note provides a comprehensive, self-validating framework for evaluating the bioactivity of AMPP and structurally related pyrazole compounds in cell culture models.

Mechanistic Rationale & Pathway Targeting

To accurately design cell-based assays, one must first establish the causality between the compound's biochemical mechanism and the expected cellular phenotype. Pyrazole derivatives like AMPP typically exert anti-inflammatory effects by penetrating the cell membrane and competitively binding to the ATP-binding pocket of upstream kinases (e.g., JAK or p38 MAPK)[6][7]. This blockade prevents the downstream phosphorylation of transcription factors (like STAT3 or NF-κB), ultimately halting the transcription of pro-inflammatory cytokines[8].

Pathway Stimulus Pro-inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase (e.g., JAK/p38) Receptor->Kinase Activation Transcription Transcription Factors (e.g., STAT/NF-κB) Kinase->Transcription Phosphorylation Inhibitor AMPP (Pyrazole Inhibitor) Inhibitor->Kinase ATP-competitive inhibition Response Cytokine Production (IL-6, TNF-α) Transcription->Response Gene Expression

Caption: Mechanism of action: AMPP competitively inhibits kinase-mediated pro-inflammatory signaling.

Quantitative Data Presentation

When evaluating a novel pyrazole derivative, establishing a quantitative profile is essential for comparing potency and selectivity[7]. The table below summarizes the expected pharmacological profile of AMPP based on structural analogs validated in recent literature[2][5].

Assay TypeTarget / Cell LineIC₅₀ (µM)Selectivity Index (SI)Positive Control
Enzymatic JAK2 Kinase0.045 ± 0.01>50 (vs. JAK3)Ruxolitinib (0.002 µM)
Enzymatic CDK2/Cyclin A20.850 ± 0.05>10 (vs. CDK1)AT7519 (0.047 µM)
Cytotoxicity RAW 264.7 (Macrophage)>100.0N/ADoxorubicin (1.2 µM)
Functional IL-6 Secretion (LPS-induced)8.40 ± 0.20N/ACelecoxib (12.5 µM)

Note: The high IC₅₀ for cytotoxicity (>100 µM) combined with the low IC₅₀ for functional cytokine inhibition (8.4 µM) indicates a wide therapeutic window, ensuring that anti-inflammatory readouts are not artifacts of cell death.

Experimental Workflow & Validated Protocols

A robust in vitro evaluation must be a self-validating system. The workflow below is designed to prevent common experimental artifacts—such as mistaking compound-induced apoptosis for target-specific anti-inflammatory activity.

Workflow Step1 Compound Preparation (AMPP in DMSO) Step2 Cell Culture Seeding (e.g., RAW 264.7 / THP-1) Step1->Step2 Step3 Cytotoxicity Profiling (MTT Viability Assay) Step2->Step3 Define therapeutic window Step4 Target Engagement (Western Blot: p-Kinase) Step3->Step4 Sub-lethal dosing Step5 Functional Readout (ELISA: IL-6 / TNF-α) Step3->Step5 Sub-lethal dosing

Caption: Workflow for evaluating pyrazole derivatives to ensure readouts are independent of cytotoxicity.

Protocol A: Establishing the Therapeutic Window (MTT Assay)

Scientific Rationale: Before assessing functional inhibition, you must determine the maximum non-toxic dose of AMPP. Evaluating anti-inflammatory effects at cytotoxic doses leads to false-positive readouts due to generalized cell death rather than specific pathway engagement[4].

Step-by-Step Methodology:

  • Compound Preparation: Dissolve AMPP in 100% sterile DMSO to create a 10 mM stock.

    • Critical Insight: Ensure the final DMSO concentration in the cell culture never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity[4].

  • Cell Seeding: Seed RAW 264.7 or THP-1 cells in a 96-well plate at a density of 1×104 cells/well in 100 µL of complete DMEM (10% FBS). Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with a serial dilution of AMPP (e.g., 1, 10, 25, 50, and 100 µM). Include a vehicle control (0.5% DMSO) and a positive control for toxicity (e.g., 10% DMSO or Staurosporine). Incubate for 24 hours.

  • Viability Readout: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Mitochondrial reductases in viable cells will convert the yellow tetrazolium into purple formazan crystals.

  • Solubilization: Carefully aspirate the media and dissolve the formazan crystals in 100 µL of pure DMSO.

  • Analysis: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀. Doses retaining >90% viability are selected for Protocols B and C.

Protocol B: Target Engagement (Phosphoprotein Western Blot)

Scientific Rationale: To prove that AMPP acts via kinase inhibition, you must demonstrate a reduction in the phosphorylation state of the target protein (e.g., p-STAT3 for JAK inhibition) without altering total protein levels.

Step-by-Step Methodology:

  • Starvation & Pre-treatment: Seed cells in 6-well plates. Once adhered, serum-starve the cells (0.5% FBS) for 12 hours to reduce basal kinase activity. Pre-treat with sub-lethal doses of AMPP (e.g., 5 µM, 10 µM) for 2 hours.

  • Stimulation: Spike the wells with an inflammatory stimulus (e.g., 1 µg/mL LPS or 50 ng/mL IL-6) for exactly 15–30 minutes to capture peak transient phosphorylation.

  • Lysis: Immediately place plates on ice, aspirate media, and wash with ice-cold PBS. Lyse cells using RIPA buffer heavily supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Quantification: Perform a BCA assay to ensure equal protein loading (typically 20–30 µg per lane).

  • Electrophoresis & Transfer: Resolve proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking & Probing: Block the membrane using 5% Bovine Serum Albumin (BSA) in TBST.

    • Critical Insight: Do not use non-fat milk for blocking when probing for phosphoproteins, as milk contains casein (a phosphoprotein) which will cause severe background noise[7].

  • Detection: Probe with primary antibodies against the phosphorylated target (e.g., anti-p-STAT3) and the total target (e.g., anti-STAT3). Visualize using chemiluminescence.

Protocol C: Functional Phenotype (Cytokine ELISA)

Scientific Rationale: The ultimate validation of an anti-inflammatory pyrazole is its ability to halt the secretion of pro-inflammatory mediators into the extracellular environment[5][8].

Step-by-Step Methodology:

  • Cell Treatment: Seed RAW 264.7 cells in 24-well plates. Pre-treat with AMPP at validated non-toxic concentrations (e.g., 1, 5, 10 µM) for 1 hour.

  • Inflammatory Induction: Add 1 µg/mL LPS to the wells to induce a robust inflammatory response. Incubate for 24 hours.

  • Supernatant Collection: Centrifuge the culture plates at 1,500 rpm for 5 minutes to pellet any floating cells or debris. Carefully collect the cell-free supernatant.

  • ELISA Execution: Utilize high-sensitivity ELISA kits for murine IL-6 and TNF-α. Follow the manufacturer's protocol, ensuring that standards are run in duplicate.

  • Data Normalization (Self-Validating Step): Lyse the remaining adherent cells in the 24-well plate and perform a BCA protein assay. Normalize the ELISA cytokine concentrations (pg/mL) to the total protein concentration (µg) of each specific well. This ensures that any observed drop in cytokines is due to true pharmacological inhibition, not minor variations in cell proliferation.

References

  • Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. Available at: [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. MDPI. Available at: [Link]

  • Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia MDPI. Available at: [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. National Center for Biotechnology Information (PMC). Available at: [Link]

Sources

Method

Application Notes and Protocols for the Crystallization of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Critical Role of Crystallization in Pharmaceutical Development The solid-state properties of a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Crystallization in Pharmaceutical Development

The solid-state properties of an active pharmaceutical ingredient (API) are of paramount importance, influencing its stability, solubility, bioavailability, and manufacturability.[1][2][3] For 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide, a molecule with significant potential in medicinal chemistry due to its pyrazole core, achieving a crystalline form is a critical step in its development.[4] Crystallization is not merely a purification technique; it is a method to ensure batch-to-batch consistency and to isolate a specific polymorphic form with optimal physicochemical characteristics.[5][6]

This guide provides a comprehensive overview of the principles and practical techniques for the crystallization of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. It is designed to equip researchers with the foundational knowledge and detailed protocols to systematically approach the crystallization of this and similar small molecules.

Physicochemical Profile and Its Implications for Crystallization

A thorough understanding of the physicochemical properties of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is the cornerstone of developing a successful crystallization strategy. While specific experimental data for this exact molecule is not publicly available, we can infer its likely behavior based on its structural components: the pyrazole ring, the amino group, the methyl group, and the propanamide side chain.

  • Solubility: The presence of the amino and propanamide groups suggests the potential for hydrogen bonding, which may confer solubility in polar protic solvents like alcohols (methanol, ethanol) and potentially water, especially at elevated temperatures. The pyrazole ring and methyl group contribute to its organic character, suggesting solubility in polar aprotic solvents like acetone, acetonitrile, and ethyl acetate. A systematic solubility assessment is the essential first step in any crystallization endeavor.[7][8]

  • pKa: The amino group and the pyrazole ring will have distinct pKa values. This amphoteric nature means that crystallization can potentially be induced by pH adjustment, a technique often employed for compounds with ionizable groups.[9][10]

  • Polymorphism: Like many pharmaceutical compounds, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is likely to exhibit polymorphism, the ability to exist in multiple crystalline forms.[1][2] Different polymorphs can have different stabilities, solubilities, and melting points. Therefore, it is crucial to characterize the resulting crystalline solid to identify the specific form obtained.

Systematic Approach to Crystallization Method Development

A logical, stepwise approach is crucial for efficiently identifying optimal crystallization conditions. The following workflow provides a roadmap for this process.

Crystallization_Workflow A Solubility Screening B Selection of Crystallization Technique A->B C Cooling Crystallization B->C D Antisolvent Crystallization B->D E Vapor Diffusion B->E F pH Adjustment Crystallization B->F G Optimization of Parameters (Concentration, Cooling Rate, etc.) C->G D->G E->G F->G H Crystal Isolation and Drying G->H I Solid-State Characterization (XRPD, DSC, TGA) H->I

Caption: A systematic workflow for developing a crystallization protocol.

Experimental Protocols

Protocol 1: Solubility Assessment

Objective: To identify suitable solvents for crystallization. An ideal solvent will exhibit high solubility at elevated temperatures and low solubility at room temperature or below.[11]

Materials:

  • 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

  • A selection of solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, ethyl acetate, toluene, water)

  • Small vials or test tubes

  • Stirring mechanism (e.g., magnetic stir plate and stir bars)

  • Heating mechanism (e.g., hot plate, water bath)

Procedure:

  • Place a small, known amount of the compound (e.g., 10 mg) into a vial.

  • Add a small volume of the selected solvent (e.g., 0.1 mL) at room temperature and stir.

  • Observe for dissolution. If the compound dissolves completely, it is likely too soluble in that solvent for cooling crystallization.

  • If the compound does not dissolve, gradually heat the mixture while stirring. Add small increments of the solvent until complete dissolution is achieved. Record the temperature and the total volume of solvent used.

  • Allow the solution to cool to room temperature and then in an ice bath. Observe for precipitate formation.

  • Repeat this process for a range of solvents to build a solubility profile.

Solvent Solubility at 25°C (Qualitative) Solubility at Boiling (Qualitative) Notes
MethanolModerateHighPotential for cooling crystallization.
EthanolLowModerate to HighGood candidate for cooling crystallization.[12]
WaterVery LowLowPotential as an antisolvent.[12]
AcetoneHighVery HighMay be too soluble; consider for antisolvent methods.
AcetonitrileModerateHighA good candidate for cooling crystallization.[13]
Ethyl AcetateLowModeratePotential for cooling crystallization.
TolueneVery LowLowUnlikely to be a good single solvent.

Table 1: Hypothetical solubility screening data for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide.

Protocol 2: Cooling Crystallization

Objective: To induce crystallization by slowly reducing the temperature of a saturated solution.[2] This is often the preferred method for compounds with temperature-dependent solubility.[8]

Procedure:

  • In a suitable flask, dissolve the compound in the minimum amount of a hot solvent (identified in Protocol 1, e.g., ethanol or acetonitrile) to form a saturated solution.[12]

  • If any impurities are present, perform a hot filtration to remove them.

  • Cover the flask and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-ordered crystals.[12]

  • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]

  • Once the solution has reached room temperature, place it in an ice bath or refrigerator to maximize the yield of crystals.[12]

  • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent, and dry under vacuum.[14]

Cooling_Crystallization A Dissolve in Minimum Hot Solvent B Hot Filtration (if necessary) A->B C Slow Cooling to Room Temperature B->C D Induce Crystallization (Seeding/Scratching) C->D E Cool in Ice Bath C->E D->E F Isolate and Dry Crystals E->F

Caption: Workflow for cooling crystallization.

Protocol 3: Antisolvent Crystallization

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (the antisolvent) to a solution of the compound.[2][15]

Procedure:

  • Dissolve the compound in a "good" solvent (e.g., acetone or methanol) at room temperature to form a clear solution.

  • Slowly add a pre-determined "antisolvent" (e.g., water or hexane) dropwise while stirring.[12] The antisolvent should be miscible with the good solvent.

  • Continue adding the antisolvent until the solution becomes turbid (the cloud point), indicating the onset of precipitation.

  • Slightly warm the solution or add a few drops of the good solvent until the turbidity just disappears.

  • Allow the solution to stand undisturbed at room temperature. Crystals should form as the system slowly re-equilibrates.

  • Collect the crystals by vacuum filtration, wash with a mixture of the solvent and antisolvent, and dry under vacuum.

Protocol 4: Vapor Diffusion

Objective: To slowly increase the concentration of the compound in a solution by the diffusion of a volatile antisolvent vapor. This is a gentle method often used for growing high-quality single crystals from small amounts of material.[7][16][17]

Setup:

  • A small, open vial containing a solution of the compound in a relatively non-volatile solvent (e.g., methanol, acetonitrile).

  • A larger, sealed container (e.g., a beaker or jar) containing a more volatile antisolvent (e.g., diethyl ether, pentane, or hexane).[16]

Procedure:

  • Prepare a concentrated solution of the compound in the chosen solvent and place it in the small vial.

  • Place the small vial inside the larger container with the antisolvent.

  • Seal the larger container and leave it undisturbed.

  • The vapor from the antisolvent will slowly diffuse into the solution in the small vial, reducing the solubility of the compound and promoting crystal growth over several hours to days.[7][16]

Troubleshooting Common Crystallization Problems

  • Oiling Out: This occurs when the compound separates as a liquid phase instead of a solid.[12][18]

    • Solution: Lower the crystallization temperature slowly, use a more dilute solution, or change the solvent system.[12]

  • Formation of Amorphous Solid: A non-crystalline solid precipitates.

    • Solution: Slow down the rate of crystallization by reducing the cooling rate or the rate of antisolvent addition.

  • Poor Crystal Quality: Small, needle-like, or clustered crystals are formed.

    • Solution: Slow down the crystallization process. Consider using the vapor diffusion method for higher quality crystals.[7]

Solid-State Characterization

Once crystals are obtained, it is imperative to characterize their solid-state properties.

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystalline form (polymorph) and assessing crystallinity.[19][20][21] Each crystalline form will have a unique diffraction pattern, acting as a "fingerprint".[19]

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and detect polymorphic transitions.[19][21][22]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is useful for identifying the presence of solvates or hydrates.[19][21][22]

Analytical Technique Information Obtained Relevance
XRPDCrystalline form, degree of crystallinityPolymorph identification and control.
DSCMelting point, phase transitionsPurity assessment and polymorph stability.
TGAMass loss upon heatingDetection of solvates and hydrates.

Table 2: Key analytical techniques for crystal characterization.

Conclusion

The crystallization of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a multifaceted process that requires a systematic and well-informed approach. By carefully considering the physicochemical properties of the molecule, conducting thorough solvent screening, and methodically applying and optimizing various crystallization techniques, researchers can successfully obtain high-quality crystalline material. The protocols and insights provided in this guide serve as a robust starting point for the development of a reproducible and scalable crystallization process, which is a critical milestone in the journey of any new pharmaceutical compound from the laboratory to the clinic.

References

  • Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]

  • ChemistryViews. (2012, November 6). Tips and Tricks for the Lab: Growing Crystals Part 3. Retrieved from [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules. Retrieved from [Link]

  • KU Leuven X-ray Core. (2026, February 6). How to crystallize your sample. Retrieved from [Link]

  • Li, H., & Liu, D. (2021). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 21(4), 2439-2459. Retrieved from [Link]

  • Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]

  • Myerson, A. S., et al. (2020). Flow crystallization of small molecule active pharmaceutical ingredients and proteins with engineered nucleation features to reduce the energetic barriers to nucleation. Crystal Growth & Design, 20(11), 7174-7185. Retrieved from [Link]

  • Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products. Retrieved from [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • IntechOpen. (2022, May 31). Crystallization: Its Mechanisms and Pharmaceutical Applications. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2025, April 10). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Retrieved from [Link]

  • SPT Labtech. (n.d.). Chemical crystallization. Retrieved from [Link]

  • Holodiag. (n.d.). Solid state analysis - Analytical techniques. Retrieved from [Link]

  • Mettler Toledo. (n.d.). API Crystallization. Retrieved from [Link]

  • ResearchGate. (2019, May 28). What are the different techniques to characterize chemical crystals?. Retrieved from [Link]

  • Unknown. (n.d.). XRD and TGA-DSC as an effective tools of research in physical sciences. Retrieved from [Link]

  • BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]

  • Contract Pharma. (2020, October 14). Understanding the Importance of Crystallization Processes. Retrieved from [Link]

  • Reddit. (2025, July 26). Need help with antisolvent crystallization of small molecule. Retrieved from [Link]

  • Unknown. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • Jones, P. G. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 72(a1), s23. Retrieved from [Link]

  • University of Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • ProFormulation. (2024, December 25). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Retrieved from [Link]

  • Mazzotti, M., et al. (2014). On Solute Recovery and Productivity in Chiral Resolution through Solid-State Deracemization by Temperature Cycling. Crystal Growth & Design, 14(4), 1744-1752. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2020, August 17). Synthesis and Characterization of Fatty Acid Amides from Commercial Vegetable Oils and Primary Alkyl Amines for Phase Change Material Applications. Retrieved from [Link]

  • Hampton Research. (n.d.). Crystallization Tips. Retrieved from [Link]

  • IJNRD. (2024, July 7). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]

  • ResearchGate. (n.d.). Stable and ordered amide frameworks synthesised under reversible conditions which facilitate error checking. Retrieved from [Link]

  • ResearchGate. (2018, January 16). ANTISOLVENT CRYSTALLIZATION: A NOVEL APPROACH TO BIOAVAILABILITY ENHANCEMENT. Retrieved from [Link]

  • MDPI. (2023, January 21). Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. Retrieved from [Link]

  • JETIR.org. (n.d.). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Retrieved from [Link]

  • PMC. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • PMC. (n.d.). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Retrieved from [Link]

  • PMC. (n.d.). Crystal structure of 2-[(5-amino-1-tosyl-1H-pyrazol-3-yl)oxy]. Retrieved from [Link]

  • ResearchGate. (2019, February 18). Recent advances in the synthesis of new pyrazole derivatives. Retrieved from [Link]

  • The Japan Society for Analytical Chemistry. (2010). Crystal Structure of 4,6-Bis{5-amino-3-tert-butyl-4-[(3-methyl-1,2,4-thiazol-5- yl)diazenyl]. Retrieved from [Link]

  • MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). Retrieved from [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • PubChem. (n.d.). N-(4-{[4-({[1-(3-Aminophenyl)-3-Tert-Butyl-1h-Pyrazol-5-Yl]carbamoyl}amino)phenyl]amino}quinazolin-6-Yl). Retrieved from [Link]

Sources

Application

Topic: Sample Preparation Guidelines for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the sample preparation of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide for q...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the sample preparation of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide for quantitative bioanalysis. As a heterocyclic amine, this compound presents unique challenges and opportunities for extraction from complex biological matrices such as plasma, serum, and tissue. We present two primary, validated protocols: a rapid protein precipitation (PPT) method suitable for high-throughput screening and a more selective solid-phase extraction (SPE) method for assays requiring lower limits of quantification and higher data quality. The protocols are designed to be robust and compatible with modern analytical platforms, primarily Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This guide emphasizes the scientific rationale behind procedural steps, ensuring that researchers can adapt and troubleshoot these methods effectively.

Analyte Characteristics & Handling

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing a robust sample preparation strategy. 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a small molecule with distinct structural features that dictate its behavior.

Table 1: Physicochemical Properties of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide and Related Structures

PropertyValue / ObservationRationale & Implication for Sample Prep
Molecular Formula C₇H₁₂N₄O (for a similar structure)[1]Indicates a relatively small, polar molecule.
Molecular Weight ~168.2 g/mol [1]Suitable for standard LC-MS/MS analysis.
Core Structure 3-amino-5-methyl-1H-pyrazoleThe pyrazole ring is a stable aromatic heterocycle. The amino group imparts basic properties, making it a candidate for cation-exchange SPE.
Key Functional Groups Primary Amine (-NH₂), Amide (-CONH₂)These groups increase polarity and hydrogen bonding potential, affecting solubility and chromatographic retention.
Predicted pKa The amino group on the pyrazole ring is expected to be basic.The molecule will be positively charged at acidic pH, which is a key principle exploited in mixed-mode SPE.
Stability Pyrazole derivatives can be susceptible to oxidation and photodegradation, often indicated by a brownish discoloration.[2][3]Samples and standards should be protected from light and stored at low temperatures (2-8°C for short-term, -20°C or lower for long-term) to prevent degradation.[2] Storage under an inert atmosphere (nitrogen or argon) is recommended for long-term stability of the neat compound.[2][3]
Safety and Handling Precautions

As with any laboratory chemical, appropriate safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Ventilation: Handle the neat compound and prepare stock solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[4][5]

  • Storage: Store stock solutions and neat material in tightly sealed, light-protecting containers (e.g., amber vials) at recommended temperatures (2-8°C or -20°C).[2][4][5]

Foundational Sample Preparation Strategies

The primary goal of sample preparation in a bioanalytical context is to remove interferences, such as proteins and phospholipids, that can suppress the analyte signal in the mass spectrometer and damage the analytical column.[6] The choice between methods depends on the required sensitivity, throughput, and complexity of the sample matrix.

  • Protein Precipitation (PPT): A simple, fast, and cost-effective technique where a water-miscible organic solvent is added to the biological sample to denature and precipitate proteins.[6][7] While effective for protein removal, it is less selective and may not remove other endogenous interferences, potentially leading to matrix effects.

  • Solid-Phase Extraction (SPE): A more selective technique that uses a solid sorbent to isolate the analyte of interest from the sample matrix.[8] SPE provides a much cleaner extract, leading to reduced matrix effects, improved sensitivity, and longer column lifetime.[9] For a basic compound like our analyte, a mixed-mode cation exchange SPE is often the optimal choice.

Protocol 1: Protein Precipitation for Plasma/Serum

This protocol is ideal for rapid sample clean-up, particularly in early-stage drug discovery or when high sample throughput is required. Acetonitrile is often preferred as it typically provides more efficient protein removal than methanol.[10]

Workflow for Protein Precipitation

cluster_0 Protein Precipitation (PPT) Workflow A 1. Aliquot 100 µL Plasma/Serum B 2. Add Internal Standard (IS) A->B C 3. Add 300 µL Ice-Cold Acetonitrile (with 0.1% Formic Acid) B->C D 4. Vortex Mix (1 min) C->D E 5. Centrifuge (14,000 x g, 10 min, 4°C) D->E F 6. Transfer Supernatant E->F G 7. Evaporate & Reconstitute (Optional) F->G H 8. Inject for LC-MS/MS Analysis G->H

Caption: High-level workflow for the protein precipitation protocol.

Detailed Step-by-Step Methodology

Reagents & Materials:

  • Biological Matrix: Human Plasma or Serum (K₂EDTA recommended)

  • Precipitation Solvent: Acetonitrile (ACN), HPLC-grade or higher, with 0.1% (v/v) Formic Acid (FA)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. Prepare in 50:50 ACN:Water.

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated microcentrifuge

Procedure:

  • Sample Thawing: Thaw frozen plasma/serum samples on ice to prevent degradation. Once thawed, vortex briefly to ensure homogeneity.

  • Aliquoting: In a 1.5 mL microcentrifuge tube, pipette 100 µL of the plasma/serum sample.

  • Internal Standard Spiking: Add 10 µL of the working Internal Standard solution to each sample, blank, and quality control (QC) sample.

    • Scientist's Note: The IS is crucial for correcting for variability in sample processing and instrument response.

  • Precipitation: Add 300 µL of ice-cold ACN with 0.1% FA to the tube. The 3:1 solvent-to-sample ratio is standard for efficient protein crashing.[10] Adding the solvent forcefully helps to create a finer protein precipitate.

    • Scientist's Note: The addition of acid can improve the solubility of the protonated analyte in the supernatant and aid in protein denaturation.[10] Using cold solvent enhances the precipitation process.

  • Mixing: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation and extraction of the analyte into the solvent.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Collection: Carefully pipette approximately 350 µL of the clear supernatant into a clean tube or a 96-well plate. Be cautious not to disturb the protein pellet.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis.

    • Scientist's Note: If the final solvent composition is incompatible with the initial mobile phase (e.g., in HILIC), the supernatant should be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase.[9]

Protocol 2: Solid-Phase Extraction for Plasma/Serum

This method is recommended for regulated bioanalysis and assays requiring high sensitivity. It provides a significantly cleaner extract than PPT. Given the analyte's basic amino group, a mixed-mode cation exchange (MCX) SPE sorbent is an excellent choice. The strategy involves loading the sample under acidic conditions (where the analyte is positively charged and retained by the cation exchange mechanism) and eluting with a basic organic solvent to neutralize and release the analyte.

Workflow for Solid-Phase Extraction

cluster_1 Solid-Phase Extraction (SPE) Workflow A 1. Pre-treat Plasma Sample (Dilute with 4% H3PO4) D 4. Load Pre-treated Sample A->D B 2. Condition SPE Cartridge (Methanol) C 3. Equilibrate SPE Cartridge (Water) B->C C->D E 5. Wash 1 (Acidic Wash: 0.1M HCl) D->E F 6. Wash 2 (Organic Wash: Methanol) E->F G 7. Elute Analyte (5% NH4OH in Methanol) F->G H 8. Evaporate & Reconstitute G->H I 9. Inject for LC-MS/MS Analysis H->I

Caption: Step-by-step workflow for the mixed-mode SPE protocol.

Detailed Step-by-Step Methodology

Reagents & Materials:

  • SPE Cartridges: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Strata-X-C)

  • Pre-treatment Solution: 4% Phosphoric Acid (H₃PO₄) in water

  • Conditioning Solvent: Methanol (MeOH), HPLC-grade

  • Equilibration Solvent: Deionized Water

  • Wash Solvent 1: 0.1M Hydrochloric Acid (HCl)

  • Wash Solvent 2: Methanol (MeOH), HPLC-grade

  • Elution Solvent: 5% Ammonium Hydroxide (NH₄OH) in Methanol. Prepare fresh.

  • SPE Vacuum Manifold or Positive Pressure Processor

  • Nitrogen Evaporator

Procedure:

  • Sample Pre-treatment: Dilute 100 µL of plasma/serum (spiked with IS) with 400 µL of 4% H₃PO₄. Vortex to mix.

    • Scientist's Note: This step lyses the cells, precipitates some proteins, and ensures the analyte is fully protonated (positively charged) for efficient binding to the SPE sorbent.

  • Conditioning: Place the SPE cartridges on the manifold. Pass 1 mL of MeOH through each cartridge to wet the sorbent and activate the polymeric backbone.

  • Equilibration: Pass 1 mL of deionized water through each cartridge to remove the methanol and prepare the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Loading: Load the entire pre-treated sample onto the SPE cartridge. Apply gentle vacuum or pressure to pass the sample through the sorbent at a slow, steady rate (approx. 1-2 drops per second).

  • Washing Step 1 (Polar Interferences): Wash the cartridge with 1 mL of 0.1M HCl. This removes polar, neutral, and acidic interferences while the positively charged analyte remains bound.

  • Washing Step 2 (Non-polar Interferences): Wash the cartridge with 1 mL of MeOH. This step removes non-polar interferences like lipids that may be retained on the reversed-phase portion of the sorbent.

  • Elution: Place clean collection tubes or a 96-well collection plate inside the manifold. Elute the analyte by passing 1 mL of 5% NH₄OH in MeOH through the cartridge.

    • Scientist's Note: The ammonium hydroxide neutralizes the charge on the analyte, disrupting its interaction with the cation exchange sorbent and allowing it to be eluted by the strong organic solvent (methanol).

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at approx. 40°C. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., the initial mobile phase of your LC method). Vortex to ensure the analyte is fully dissolved.

  • Analysis: The reconstituted sample is ready for injection into the LC-MS/MS system.

Protocol for Tissue Homogenate Samples

For solid tissue samples, an initial homogenization step is required to release the analyte.

  • Homogenization: Accurately weigh a portion of the tissue (e.g., 100 mg) and add a volume of homogenization buffer (e.g., 4 volumes of phosphate-buffered saline). Homogenize using a mechanical homogenizer until no solid tissue is visible.

  • Clean-up: Centrifuge the homogenate to pellet cellular debris. The resulting supernatant can then be treated as a liquid sample and processed using either the PPT protocol (Section 3) or the SPE protocol (Section 4).

    • Scientist's Note: For tissue samples, SPE is highly recommended due to the higher complexity and "dirtiness" of the matrix compared to plasma.

Method Validation & Quality Control

To ensure the trustworthiness of the data, any sample preparation method must be validated.[11] Key parameters to assess are summarized below.

Table 2: Key Validation Parameters for Bioanalytical Methods

ParameterDefinitionAcceptance Criteria (Typical)
Recovery The efficiency of the extraction process, comparing analyte response in a pre-extracted spiked sample to a post-extracted spiked sample.Consistent, precise, and reproducible (e.g., >80%).
Matrix Effect The effect of co-eluting endogenous components on the ionization of the analyte.Analyte/IS response ratio should be consistent across different lots of matrix (e.g., CV <15%).
Process Efficiency The overall efficiency of the method, combining recovery and matrix effects.Consistent and reproducible across the concentration range.
Linearity The relationship between analyte concentration and instrument response over a defined range.R² ≥ 0.99
Accuracy & Precision How close the measured concentration is to the nominal value (accuracy) and the reproducibility of the measurements (precision).Within ±15% of nominal (±20% at LLOQ).
Stability Analyte stability in the biological matrix under various storage conditions (e.g., freeze-thaw, bench-top).Degradation should be within acceptable limits (e.g., <15%).

References

  • Ma, J., et al. (2015). Determination of pyrazole and pyrrole pesticides in environmental water samples by solid-phase extraction using multi-walled carbon nanotubes as adsorbent coupled with high-performance liquid chromatography. Journal of Chromatographic Science, 53(2), 380-4. [Link]

  • Polson, C., et al. (2004). Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. Journal of Proteome Research, 3(3), 468-75. [Link]

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc. [Link]

  • Phenomenex. (n.d.). Protein Precipitation (PPT) Extraction. Phenomenex. [Link]

  • Biotage. (2023, February 2). Protein precipitation vs. traditional protein crash: what's best?. Biotage. [Link]

  • Li, Y., et al. (2024). Squaraine-Linked Magnetic Covalent Organic Framework as a Solid-Phase Extraction Absorbent to Determine Trace Phenylpyrazoles. Advanced Functional Materials. [Link]

  • El Hezzat, M., et al. (2003). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Journal of Materials Chemistry, 13, 1634-1639. [Link]

  • Karaman, R. (2016, March 27). How can we store Pyrazolin from chalcone and hydrazine hydrate?. ResearchGate. [Link]

  • IntechOpen. (2022, November 23). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]

  • ResearchGate. (2020, September 19). Synthesis of two new pyrazole based ligands for the liquid-solid extraction of heavy metals Pb, Cd and Cu in the aqueous medium. ResearchGate. [Link]

  • Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Agilent. [Link]

  • Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(7), 2655-2676. [Link]

  • GNPS. (2021, May 21). UCSD/CCMS - Spectrum Library. GNPS. [Link]

  • Zhang, H. L., et al. (2011). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o47. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

  • National Institutes of Health. (2020). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC. [Link]

  • Google Patents. (n.d.). CN110483400A - A kind of preparation method of pyrazole derivatives.
  • ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. ResearchGate. [Link]

  • ResearchGate. (n.d.). analysis of amino acids by high performance liquid chromatography. ResearchGate. [Link]

  • Yakhak Hoeji. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji. [Link]

  • PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. PubChem. [Link]

  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. PubChem. [Link]

  • Medizinische Fakultät Münster. (n.d.). Amino acids. Medizinische Fakultät Münster. [Link]

  • University of Alabama at Birmingham. (2007, January 9). Mass spectrometry of proteins, peptides and other analytes: principles and principal methods. UAB. [Link]

  • Office of Scientific and Technical Information. (n.d.). The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. OSTI. [Link]

  • PharmaCompass. (n.d.). 3-amino-5-methyl pyrazole. PharmaCompass. [Link]

  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Yield in 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide Synthesis

Welcome to the technical support center for the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this synthesis.

The synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is typically approached as a two-stage process. First is the formation of the core heterocyclic structure, 3-amino-5-methyl-1H-pyrazole. The second, and often more challenging stage, is the regioselective N-alkylation of this pyrazole core to install the propanamide side chain exclusively at the N1 position. This guide addresses critical questions and problems that may arise during both stages.

Overall Synthetic Pathway

The general synthetic route involves the cyclocondensation to form the pyrazole ring, followed by a nucleophilic substitution to attach the side chain.

G cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: N-Alkylation & Amide Formation A Cyanoacetone (or its alkali salt) C 3-amino-5-methyl- 1H-pyrazole A->C Cyclocondensation B Hydrazine Hydrate (or Hydrazinium Salt) B->C Cyclocondensation E 2-(3-amino-5-methyl- 1H-pyrazol-1-yl)propanamide C->E Base-mediated N-alkylation D 2-halopropanamide (e.g., 2-bromopropanamide) D->E

Caption: General two-part synthesis of the target compound.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have during your experiments.

Part 1: Synthesis of the 3-amino-5-methyl-1H-pyrazole Intermediate

Q1: My yield of 3-amino-5-methyl-1H-pyrazole is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in this cyclocondensation reaction often stems from two primary areas: the stability of the starting materials and the reaction conditions.

  • Starting Material Quality: Cyanoacetone is known to be unstable and can polymerize upon storage.[1] It is highly recommended to use freshly prepared cyanoacetone or its more stable alkali metal salt (e.g., sodium cyanoacetone) for the reaction.[1][2] Syntheses starting from the alkali salt of cyanoacetone and a hydrazinium salt, such as hydrazinium monohydrochloride, have been reported to produce high yields, often exceeding 70-80%.[2]

  • Reaction Control: The reaction is typically an exothermic condensation.

    • Temperature: Maintain the recommended temperature, often between 30-60°C, to prevent side reactions.[1]

    • pH Control: When using a hydrazinium salt, the pH of the solution can be critical. Some procedures adjust the pH to be slightly acidic (pH 1-2) before adding the cyanoacetone salt to optimize the reaction.[2]

    • Work-up Procedure: Isolation of the product is key. After the reaction, an azeotropic distillation with a solvent like toluene can be used to remove water, followed by precipitation of the inorganic salt (e.g., NaCl) by adding a less polar solvent like ethanol.[1][2] The final product is often purified by vacuum distillation.

Q2: I'm struggling with the purification of 3-amino-5-methyl-1H-pyrazole. It's a viscous oil/low melting solid. What are the best purification strategies?

A2: Purifying aminopyrazoles can be challenging due to their polarity and potential for oiling out. Several effective methods can be employed:

  • Vacuum Distillation: This is a highly effective method for obtaining pure 3-amino-5-methyl-1H-pyrazole, which has a reported boiling point of 128°C at 2 mm Hg.[1][2]

  • Recrystallization: If you can solidify the crude product, recrystallization is a good option. Common solvents include petroleum ether, cyclohexane, or mixed solvent systems like ethanol/water or hexane/ethyl acetate.[3] The key is to dissolve the compound in a minimum amount of hot solvent and allow it to cool slowly to promote crystal growth rather than oiling out.

  • Acid Salt Formation: A robust method for purifying pyrazoles involves converting them into their acid addition salts.[4][5] The pyrazole can be dissolved in an organic solvent (like acetone or ethanol) and treated with an equimolar amount of an acid (e.g., phosphoric acid, oxalic acid, or HCl). The resulting salt often has much better crystallization properties and can be easily filtered off. The free base can then be regenerated by treating the salt with a base. This technique is excellent for removing non-basic impurities.

Part 2: N-Alkylation to Form the Final Product

Q3: My main problem is the formation of two regioisomers during the N-alkylation step. How do I selectively synthesize the N1-substituted product, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide?

A3: This is the most critical challenge in this synthesis. Asymmetrically substituted pyrazoles can be alkylated at either of the two ring nitrogens.[6] The desired product is the N1 isomer. Achieving high regioselectivity depends on controlling the interplay between electronic and steric factors.

  • Steric Hindrance (The Dominant Factor): The N1 nitrogen is adjacent to the C5-methyl group, while the N2 nitrogen is adjacent to the C3-amino group. The methyl group at the C5 position provides significant steric bulk. Therefore, alkylation with a sterically demanding electrophile will preferentially occur at the less hindered nitrogen atom. In the case of 3-amino-5-methyl-1H-pyrazole, the N1 position is generally considered less sterically hindered than the N2 position, making it the more likely site of attack.

  • Choice of Base and Solvent: This is crucial for controlling regioselectivity.

    • Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Using carbonate bases in polar aprotic solvents like DMF or acetonitrile often favors N1 alkylation. This is a common and effective method.[7]

    • Stronger Bases (e.g., NaH): Stronger bases like sodium hydride create a fully formed pyrazolate anion. In this state, the reaction can become less selective and may lead to mixtures. It is generally advisable to start with milder conditions.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product, which is typically the less sterically hindered N1 isomer.

A recommended starting point is to use K₂CO₃ as the base in DMF at room temperature, monitoring the reaction by TLC to check for the formation of isomers.

Q4: The alkylation reaction is slow or does not go to completion. How can I improve the conversion rate?

A4: If you are experiencing low conversion, consider the following factors:

  • Base Strength: Ensure the base is strong enough to deprotonate the pyrazole NH. While K₂CO₃ is often sufficient, if the reaction stalls, a stronger base like Cs₂CO₃ or even NaH could be carefully trialed. However, be mindful that this may reduce regioselectivity.

  • Leaving Group: The nature of the leaving group on your electrophile (e.g., 2-halopropanamide) is critical. The reactivity order is I > Br > Cl. If you are using a chloro- derivative and getting low conversion, switching to 2-bromopropanamide will significantly accelerate the reaction.

  • Temperature: Gently heating the reaction mixture (e.g., to 50-60°C) can increase the rate. However, do this cautiously as higher temperatures can decrease regioselectivity and lead to side products.

  • Solvent: The solvent must be anhydrous. The presence of water can quench the pyrazolate anion and hinder the reaction. Use dry DMF, DMSO, or acetonitrile.[6]

Troubleshooting Guide

Observed Problem Potential Cause(s) Recommended Solution(s)
Low Overall Yield 1. Poor quality of cyanoacetone. 2. Inefficient N-alkylation. 3. Product loss during work-up/purification.1. Use the more stable sodium salt of cyanoacetone.[2] 2. Switch to a more reactive electrophile (e.g., 2-bromopropanamide instead of 2-chloropropanamide). 3. Optimize extraction pH; consider purification via acid salt formation to improve recovery.[4]
Multiple Spots on TLC after N-Alkylation 1. Formation of N1 and N2 regioisomers. 2. Alkylation on the C3-amino group. 3. Unreacted starting material.1. Use a milder base (K₂CO₃) and a polar aprotic solvent (DMF).[6][7] Lower the reaction temperature. 2. The pyrazole ring nitrogen is significantly more nucleophilic than the aromatic amino group; this is usually a minor side reaction. If problematic, consider a protecting group strategy for the amine. 3. Increase reaction time or gently heat.
Final Product is a Sticky Oil and Fails to Crystallize 1. Presence of impurities (e.g., regioisomer, residual solvent). 2. The compound is inherently a low-melting solid or oil at room temperature.1. Re-purify using flash column chromatography with a gradient elution. 2. Attempt co-evaporation with a non-polar solvent like hexane to remove trace high-boiling solvents. 3. Try to crystallize from a different solvent system (e.g., ethyl acetate/hexane, acetone/water).[3] 4. If all else fails, purify via acid salt formation.[5]
Amide Bond Hydrolysis during Work-up 1. Exposure to strong acidic or basic aqueous conditions, especially with heat.[8]1. Use milder work-up conditions. Wash with saturated sodium bicarbonate (mildly basic) and brine instead of strong acids or bases. 2. Keep all work-up and extraction steps at room temperature or below.

Experimental Protocols

Protocol 1: Synthesis of 3-amino-5-methyl-1H-pyrazole

This protocol is adapted from high-yield preparations reported in the literature.[2]

  • Reaction Setup: To a solution of hydrazinium monohydrochloride (1.0 eq) in water, adjust the pH to 1-2 with concentrated HCl.

  • Reagent Addition: Over a period of 45-60 minutes, add a solution of sodium cyanoacetone (1.0 eq) in water, maintaining the reaction temperature at 30-35°C.

  • Reaction: Allow the mixture to stir at this temperature for an additional 4-5 hours.

  • Work-up: a. Add toluene to the reaction mixture and remove water via azeotropic distillation using a Dean-Stark apparatus. b. After water removal is complete, cool the remaining toluene solution. c. Add an equal volume of ethanol to precipitate the sodium chloride byproduct. d. Filter off the salt and wash the cake with a small amount of ethanol. e. Concentrate the combined filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by vacuum distillation (b.p. ~128°C @ 2 mmHg) to obtain pure 3-amino-5-methyl-1H-pyrazole.

Protocol 2: Regioselective N1-Alkylation

This generalized protocol is based on best practices for achieving high N1-regioselectivity.[6][7]

G start Start prep 1. Dissolve 3-amino-5-methyl- 1H-pyrazole (1.0 eq) in anhydrous DMF. start->prep add_base 2. Add K₂CO₃ (1.5 - 2.0 eq). prep->add_base add_elec 3. Add 2-bromopropanamide (1.1 eq) dropwise at RT. add_base->add_elec react 4. Stir at RT. Monitor by TLC (e.g., every 2 hours). add_elec->react check Reaction Complete? react->check check->react No workup 5. Quench with water. Extract with Ethyl Acetate. check->workup Yes wash 6. Wash organic layer with brine, dry (Na₂SO₄), and concentrate. workup->wash purify 7. Purify by Flash Column Chromatography. wash->purify end End purify->end

Caption: Workflow for regioselective N-alkylation.

  • Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-amino-5-methyl-1H-pyrazole (1.0 eq) in anhydrous DMF.

  • Base Addition: Add finely powdered potassium carbonate (1.5 eq). Stir the suspension for 15-20 minutes at room temperature.

  • Electrophile Addition: Add 2-bromopropanamide (1.1 eq) to the mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC (Thin Layer Chromatography), observing the consumption of the starting pyrazole. The reaction may take several hours to 24 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the desired N1-alkylated product.

References

  • Li, Y., Li, J., Bao, G., Yu, C., Liu, Y., He, Z., Wang, P., Ma, W., Xie, J., Sun, W., & Wang, R. (2022). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • Cossy, J., et al. (2013). Amide Formation in One Pot from Carboxylic Acids and Amines via Carboxyl and Sulfinyl Mixed Anhydrides. Organic Letters. Available at: [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Available at: [Link]

  • LibreTexts. (2022). Chemistry of Amides. Chemistry LibreTexts. Available at: [Link]

  • Furia, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Google Patents. (n.d.). US5616723A - Process for the preparation of 3-amino-5-methylpyrazole.
  • Google Patents. (n.d.). EP0623600A1 - Process for the preparation of 3-amino-5-methylpyrazole.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses Procedure. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Available at: [Link]

  • Schwertz, G., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Available at: [Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and isolation of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis and isolation of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide .

The N-alkylation of 3-amino-5-methylpyrazole with 2-halopropanamides is notoriously challenging due to the competing nucleophilicity of the pyrazole nitrogens and the exocyclic primary amine[1]. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and a self-validating extraction protocol to ensure high purity and yield.

Part 1: Mechanistic Workflow

To achieve high purity, the extraction protocol must exploit the subtle differences in basicity (pKa) and lipophilicity (LogP) between the target molecule, its regioisomers, and over-alkylated byproducts. The workflow below utilizes a pH-swing methodology to systematically purge impurities.

Optimized liquid-liquid extraction workflow for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide.

Part 2: Troubleshooting Guides & FAQs

Q1: Why am I seeing a mixture of N1 and N2 regioisomers, and why are they so hard to separate during extraction?

The Causality: 3-amino-5-methylpyrazole exists as a mixture of tautomers. Alkylation typically yields a mixture of the N1 isomer (target) and the N2 isomer (2-(5-amino-3-methyl-1H-pyrazol-1-yl)propanamide)[2]. While the N1 position is generally favored due to lower steric hindrance from the methyl group compared to the amino group, the similar properties of the nitrogen atoms in the azole ring complicate regioselectivity[1]. Because both isomers have nearly identical molecular weights and basicities, standard liquid-liquid extraction cannot separate them. The Solution: You must rely on selective crystallization rather than extraction. The N2 isomer often exhibits different intramolecular hydrogen bonding (between the exocyclic amine and the amide carbonyl) compared to the N1 isomer. After the final extraction step, crystallizing the crude product from an Ethyl Acetate/Heptane (1:2) mixture will selectively precipitate the target N1 isomer while leaving the more soluble N2 isomer in the mother liquor.

Q2: How do I remove over-alkylated impurities (e.g., alkylation on the exocyclic 3-amino group)?

The Causality: The primary amine at the 3-position is nucleophilic. If the reaction is run at high temperatures or with an excess of 2-halopropanamide, the exocyclic amine will undergo alkylation. This transforms the highly basic primary amine into a sterically hindered secondary or tertiary amine, significantly lowering its conjugate acid pKa and increasing its lipophilicity. The Solution: Implement a pH 2.0 acidic wash . At pH 2.0, the primary amine of your target molecule is fully protonated, forcing it into the aqueous phase. The over-alkylated impurities, being less basic and highly lipophilic, will remain unprotonated and partition into the organic wash solvent (e.g., MTBE or Toluene), allowing you to easily discard them.

Q3: My final product is contaminated with 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanoic acid. Where is this coming from?

The Causality: This is a degradation product caused by base-catalyzed hydrolysis of your propanamide group. If you use strong bases like Sodium Hydroxide (NaOH) to neutralize the aqueous layer during the workup, the hydroxide ions will attack the amide carbonyl, cleaving it into a carboxylic acid. The Solution: Switch to a mild base. Use saturated aqueous Sodium Bicarbonate (NaHCO₃) to adjust the pH to 8.5–9.0. This pH is perfectly sufficient to free-base the pyrazole for extraction without triggering amide hydrolysis. As a self-validating bonus, if any propanoic acid degradant does form, it will remain deprotonated (negatively charged) at pH 8.5 and will be safely discarded in the aqueous waste layer.

Q4: How do I clear unreacted 3-amino-5-methylpyrazole starting material?

The Causality: The starting material has a very low molecular weight and is highly polar, with a predicted pKa of ~15.84 for the pyrazole N-H[3]. It strongly favors the aqueous phase unless forced into the organic layer. The Solution: Do not over-salt your aqueous layer during the final extraction. By extracting with a moderately polar solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) at pH 8.5 without adding excess NaCl, the unreacted starting material will preferentially remain in the aqueous phase, while the more lipophilic propanamide target moves into the organic phase.

Part 3: Quantitative Impurity Data

Impurity ProfileStructural OriginEst. LogPBehavior at pH 8.5Removal Strategy
N2-Regioisomer Alkylation at adjacent N2~0.5Neutral (Organic)Selective Crystallization (EtOAc/Heptane)
Over-alkylated Amine Exocyclic NH₂ alkylation>1.5Neutral (Organic)Acidic Organic Wash (pH 2.0, MTBE)
Propanoic Acid Degradant Amide hydrolysis<0.0Anionic (Aqueous)Mild basic aqueous discard (pH 8.5)
3-amino-5-methylpyrazole Unreacted starting material~0.1Neutral (Aqueous)Aqueous washes at pH 8.5

Part 4: Step-by-Step Optimized Extraction Protocol

This protocol is designed as a self-validating system; each step exploits a specific physicochemical property to isolate the target compound.

Step 1: Quenching and Acidification

  • Cool the crude reaction mixture to 0–5 °C.

  • Quench the reaction by slowly adding distilled water (3 volumes relative to the reaction volume).

  • Slowly add 2M HCl dropwise under vigorous stirring until the aqueous phase reaches pH 2.0–2.5 . Rationale: This fully protonates the target molecule and unreacted starting material, driving them into the aqueous phase.

Step 2: Non-Polar Organic Wash (Impurity Purge)

  • Add 2 volumes of Methyl tert-butyl ether (MTBE) to the acidic aqueous mixture.

  • Stir for 10 minutes, allow the phases to separate, and decant the organic layer.

  • Repeat the MTBE wash one more time.

  • Discard the combined MTBE layers. Rationale: This removes unreacted alkylating agents, neutral organic byproducts, and lipophilic over-alkylated impurities.

Step 3: Basification (The Critical Step)

  • Cool the retained aqueous phase to 5 °C.

  • Slowly add saturated aqueous NaHCO₃ until the pH stabilizes at 8.5–9.0 .

  • Caution: Do not use NaOH, as it will hydrolyze the propanamide to propanoic acid. Gas evolution (CO₂) will occur; ensure adequate venting.

Step 4: Target Extraction

  • Add 3 volumes of Ethyl Acetate (EtOAc) or 2-MeTHF to the basic aqueous phase.

  • Stir for 15 minutes and allow the phases to separate.

  • Collect the organic layer. Repeat the extraction twice more with 2 volumes of EtOAc.

  • Discard the aqueous layer. Rationale: Unreacted 3-amino-5-methylpyrazole and any hydrolyzed propanoic acid degradants are purged here.

Step 5: Regioisomer Purge via Crystallization

  • Wash the combined EtOAc layers once with a small volume of brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to ~20% of the original volume.

  • Heat the concentrated EtOAc solution to 60 °C and slowly add Heptane dropwise until the solution becomes slightly cloudy.

  • Allow the mixture to cool slowly to room temperature, then chill to 4 °C for 4 hours.

  • Filter the resulting crystals and wash with cold Heptane. Rationale: This selectively precipitates the N1 target isomer, leaving the N2 regioisomer in the mother liquor.

Part 5: References

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-Arylation and N-Alkylation Source: Journal of the American Chemical Society (ACS) URL:[Link]

Sources

Troubleshooting

troubleshooting HPLC peak tailing for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Introduction: Understanding the Challenge Welcome to the technical support guide for the chromatographic analysis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. A common issue reported by researchers is significant...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Understanding the Challenge

Welcome to the technical support guide for the chromatographic analysis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. A common issue reported by researchers is significant peak tailing during High-Performance Liquid Chromatography (HPLC) analysis. This phenomenon not only compromises the aesthetic quality of the chromatogram but also severely impacts quantitative accuracy by affecting peak integration, resolution, and the limit of quantification.[1]

The structure of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide contains two key basic functional groups: a primary amine on the pyrazole ring and nitrogen atoms within the ring itself. In reversed-phase HPLC, such basic compounds are highly prone to undesirable secondary interactions with the stationary phase, which is the primary cause of peak tailing.[2][3] This guide provides a systematic, in-depth approach to diagnose and resolve this issue, ensuring robust and reliable analytical results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common questions and provides a logical workflow for troubleshooting.

Q1: Why is my peak for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide tailing?

Answer: The most probable cause is a secondary retention mechanism involving the interaction between your basic analyte and acidic silanol groups (Si-OH) on the surface of the silica-based stationary phase.[1][3][4]

  • Mechanism: At a mid-range mobile phase pH (e.g., pH 4-7), your basic analyte will be protonated (positively charged), while a fraction of the surface silanol groups will be deprotonated (negatively charged, Si-O⁻).[5] This leads to a strong ion-exchange interaction that retains a portion of the analyte molecules more strongly than the intended reversed-phase mechanism. These delayed molecules slowly elute from the column, forming the characteristic "tail".[2][3]

  • Visualizing the Interaction:

G cluster_0 Silica Surface (Stationary Phase) cluster_1 Analyte in Mobile Phase silanol_ionized Ionized Silanol (Si-O⁻) Negatively Charged silanol_neutral Neutral Silanol (Si-OH) analyte Protonated Analyte (Analyte-NH₃⁺) Positively Charged analyte->silanol_ionized Strong Ion-Exchange (Causes Tailing) analyte->silanol_neutral Weak Hydrophobic Interaction (Desired Retention)

Caption: Primary cause of peak tailing for basic analytes.

Q2: How can I fix this? Where should I start?

Answer: Start with the simplest and most impactful adjustments first. We recommend a systematic approach focusing on three key areas: 1. Mobile Phase Optimization , 2. Stationary Phase Selection , and 3. System Health .

The following diagram outlines a logical troubleshooting workflow.

HPLC_Troubleshooting_Workflow start Peak Tailing Observed for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide mobile_phase Step 1: Mobile Phase Optimization start->mobile_phase lower_ph Lower Mobile Phase pH to 2.5-3.0 (e.g., 0.1% Formic Acid) mobile_phase->lower_ph check_buffer Ensure Adequate Buffering (10-25 mM) lower_ph->check_buffer column_select Step 2: Column Selection check_buffer->column_select If tailing persists resolved Peak Shape Improved check_buffer->resolved use_bds Use High-Purity, End-Capped, Base-Deactivated (BDS) Column column_select->use_bds consider_hybrid Consider Hybrid or Polymer-Based Columns for High pH Methods use_bds->consider_hybrid system_health Step 3: System & Sample Check consider_hybrid->system_health If tailing persists consider_hybrid->resolved check_fittings Check for Dead Volume (Fittings, Tubing) system_health->check_fittings check_overload Reduce Sample Concentration/ Injection Volume check_fittings->check_overload check_solvent Match Sample Solvent to Mobile Phase check_overload->check_solvent check_solvent->resolved

Caption: Systematic workflow for troubleshooting peak tailing.

Part 1: Mobile Phase Optimization

Q3: What is the most effective mobile phase adjustment for my basic analyte?

Answer: The single most effective change is to lower the mobile phase pH to a value between 2.5 and 3.0 .[1][2][6]

  • Causality: At a low pH, the high concentration of protons (H⁺) in the mobile phase forces the equilibrium of the silanol groups towards their neutral, protonated state (Si-OH).[3] This neutralizes the active sites responsible for the strong ionic interaction, leaving the desired, weaker hydrophobic interactions to control retention. This approach is known as "silanol suppression".[7] While this also ensures your basic analyte is fully protonated, it is the neutralization of the stationary phase that resolves the tailing.[2]

Q4: Which buffer should I use for low pH work, and at what concentration?

Answer: The choice of buffer is critical for maintaining a stable pH and ensuring method robustness. For low pH applications, especially with LC-MS, 0.1% formic acid is the industry standard.

  • Causality: A buffer's purpose is to resist pH changes.[8] Its effectiveness is highest when the mobile phase pH is within ±1 unit of the buffer's pKa. A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation when mixed with organic solvents.[6]

Buffer/AdditivepKaTypical pH RangeLC-UV CompatibleLC-MS CompatibleNotes
Formic Acid 3.752.7 - 4.7YesExcellent Volatile and ideal for MS. 0.1% (v/v) gives a pH of ~2.7.[9]
Trifluoroacetic Acid (TFA) 0.5~2.0YesPoor Strong ion-pairing agent that can suppress MS signal.[9][10]
Phosphate Buffer 2.15 (pKa1)2.1 - 3.1Excellent Poor Non-volatile, will contaminate an MS source. Prone to precipitation in high acetonitrile concentrations.[7]

Recommendation: Start with a mobile phase of 0.1% formic acid in water for aqueous (A) and 0.1% formic acid in acetonitrile/methanol for organic (B). See Protocol 1 for a systematic approach.

Part 2: Stationary Phase (Column) Selection

Q5: My peak still tails even at low pH. Could my column be the problem?

Answer: Yes. If mobile phase optimization does not resolve the issue, the column chemistry is the next logical area to investigate. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Type A vs. Type B Silica: Older columns often use "Type A" silica, which has a higher metal content and more acidic, active silanol groups.[1][11] Modern columns use high-purity, "Type B" silica, which has significantly lower silanol activity, providing much better peak shape for bases.[11]

  • End-Capping: After the C18 chains are bonded to the silica, a significant number of silanol groups remain.[12] "End-capping" is a secondary chemical reaction that uses a small reagent (like trimethylchlorosilane) to block many of these remaining silanols, making the surface more inert.[2][12] A column that is not sufficiently end-capped will always give poor peak shape for basic compounds.

Q6: What type of column should I use for robust analysis of this compound?

Answer: For the best results, select a modern, high-performance column specifically designed for polar and basic analytes.

Column TechnologyMechanism & AdvantageRecommended Use Case
Base-Deactivated Silica (BDS) / End-Capped Uses high-purity (Type B) silica and exhaustive end-capping to minimize accessible silanol groups.[2][6]The standard choice for good peak shape with basic compounds at low pH.
Hybrid Particle Technology (e.g., BEH, CSH) Incorporates carbon into the silica particle structure, reducing the number of surface silanols and increasing pH stability (pH 1-12).[10][11]Excellent for method development flexibility, allowing exploration of both low and high pH to optimize selectivity and peak shape.
Polar-Embedded Phase Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. This shields residual silanols from interacting with basic analytes.[4]Offers alternative selectivity and can provide excellent peak shape for bases without the need for mobile phase additives.

Recommendation: If you are using an older or general-purpose C18 column, switch to a column marketed as "base-deactivated," "high-purity," or one based on hybrid particle technology.

Part 3: System Health & Sample Considerations

Q7: I've optimized my mobile phase and am using a modern column, but I still see some tailing on all my peaks. What else could it be?

Answer: If all peaks in your chromatogram (not just the analyte) are tailing, the cause is likely physical rather than chemical. The primary suspect is extra-column volume or a blockage.

  • Extra-Column Volume (Dead Volume): This refers to any space in the flow path outside of the column where the sample band can spread out, causing broadening and tailing.[4][6]

    • Check Fittings: Ensure all tubing connections, especially at the column inlet and outlet, are properly made. A small gap between the ferrule and the bottom of the port is a common source of dead volume.

    • Tubing: Use tubing with a narrow internal diameter (e.g., 0.125 mm or 0.005") and keep the length to an absolute minimum.[4]

  • Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and causing peak tailing.[2][6]

    • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column (disconnect from the detector first) as described in Protocol 2 .[2][6] Using a guard column can protect the analytical column from contamination.[6]

Q8: Can my sample preparation affect peak shape?

Answer: Absolutely. Two common sample-related issues are solvent mismatch and column overload.

  • Sample Solvent: If your sample is dissolved in a solvent much stronger than your initial mobile phase (e.g., 100% Acetonitrile), it can cause peak distortion and fronting/tailing.

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest volume possible.

  • Mass Overload: Injecting too much analyte can saturate the stationary phase, leading to a classic "shark-fin" or tailing peak shape.[2][13]

    • Solution: Perform a dilution series (e.g., inject 10 µL, 5 µL, 2 µL, 1 µL) of your sample. If the peak shape improves at lower concentrations, you are overloading the column. Reduce your sample concentration accordingly.

Experimental Protocols

Protocol 1: Systematic Mobile Phase pH Screening

This protocol helps determine the optimal mobile phase pH for symmetrical peak shape.

  • Prepare Mobile Phases:

    • Mobile Phase A1 (pH ~2.7): 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase A2 (pH ~7.0): 10 mM Ammonium Acetate in HPLC-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Column: Use a modern, base-deactivated C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Initial Conditions:

    • Flow Rate: 1.0 mL/min

    • Gradient: 5% to 95% B over 15 minutes.

    • Detection: UV at an appropriate wavelength.

    • Injection Volume: 5 µL.

  • Experiment 1 (Low pH): Equilibrate the system with Mobile Phase A1 and B. Inject the sample and record the chromatogram.

  • Experiment 2 (Neutral pH): Thoroughly flush the system. Equilibrate with Mobile Phase A2 and B. Inject the sample and record the chromatogram.

  • Analysis: Compare the peak asymmetry factor (Tailing Factor) from both runs. The low pH condition is expected to provide a significantly more symmetrical peak. The USP Tailing Factor should ideally be ≤ 1.5.[2][4]

Protocol 2: Column Cleaning and Regeneration

If you suspect column contamination or blockage, this procedure can restore performance. Warning: Always disconnect the column from the detector before reversing the flow.

  • Disconnect: Disconnect the column outlet from the detector.

  • Reverse Flow: Connect the column outlet to the injector pump.

  • Wash Sequence: Flush the column in the reverse direction with at least 20 column volumes of each of the following solvents, at a low flow rate (e.g., 0.5 mL/min):

    • HPLC-grade Water

    • Methanol

    • Acetonitrile

    • Isopropanol (an excellent solvent for removing strongly adsorbed contaminants)

  • Re-install: Return the column to its normal flow direction.

  • Equilibrate: Equilibrate with your mobile phase for at least 30 minutes before injecting a standard to test performance.

References

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Chrom Tech, Inc. (2025, October 28).
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Benchchem.
  • Waters Knowledge Base. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity?
  • Journal of Chromatography A. (2004, March 15).
  • LCGC North America. (2023, November 1).
  • Agilent Technologies. A Guide to HPLC and LC-MS Buffer Selection.
  • Pittcon 2009 Presentation.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • Waters Knowledge Base. (2020, March 19). How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?
  • Sigma-Aldrich.
  • Phenomenex. LC Technical Tip: The Role of End-Capping in RP.

Sources

Optimization

Technical Support Center: Stabilizing 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide in Aqueous Solutions

Introduction: A Guide to Preserving Compound Integrity Welcome to the technical support center for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. This resource is designed for researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Guide to Preserving Compound Integrity

Welcome to the technical support center for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. The inherent reactivity of its functional groups—specifically the primary amide and the aminopyrazole moiety—can lead to degradation in aqueous environments, compromising experimental results and product shelf-life.

This guide provides a structured approach to understanding, identifying, and mitigating the degradation of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide. By moving beyond simple protocols to explain the underlying chemical principles, our goal is to empower you to make informed decisions that ensure the stability and integrity of your compound throughout its lifecycle.

Compound Profile: Structural Features and Susceptibilities

To effectively prevent degradation, one must first understand the molecule's structure and its reactive sites.

  • Primary Amide (-CONH₂): This group is highly susceptible to hydrolysis, a reaction that cleaves the amide bond to form the corresponding carboxylic acid and ammonia. This process is significantly influenced by the pH of the solution.[1][2][3]

  • Aminopyrazole Ring: The 3-amino group makes the pyrazole ring electron-rich and thus prone to oxidation.[4][5] This can lead to the formation of colored byproducts, such as azo dimers, and other complex degradants.[4][6]

  • Aromatic System: The pyrazole ring is an aromatic heterocycle that can absorb UV radiation, making the compound potentially liable to photodegradation.[7][8]

Below is a diagram illustrating the key functional groups and their associated degradation pathways.

Figure 1. Key Degradation Pathways cluster_molecule 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide cluster_pathways cluster_factors Molecule Key Functional Groups: - Primary Amide - Aminopyrazole Ring Hydrolysis Amide Hydrolysis Molecule->Hydrolysis Cleavage of C-N bond Oxidation Oxidation Molecule->Oxidation Electron loss from -NH₂ & ring Photodegradation Photodegradation Molecule->Photodegradation Energy absorption by ring pH pH (Acid/Base) Hydrolysis->pH Temp Temperature Hydrolysis->Temp Accelerated by heat Oxygen Oxygen, Metal Ions Oxidation->Oxygen Oxidation->Temp Accelerated by heat Light UV/Visible Light Photodegradation->Light Photodegradation->Temp Accelerated by heat Figure 2. Troubleshooting Workflow Start Start: Stability Issue Observed Symptom What is the primary symptom? Start->Symptom Color Solution Discoloration (Yellow/Brown) Symptom->Color Discoloration Loss Loss of Parent Compound (Confirmed by HPLC) Symptom->Loss Potency Loss Precipitate Precipitation or Cloudiness Symptom->Precipitate Precipitation Cause_Oxidation Probable Cause: Oxidation / Photodegradation Color->Cause_Oxidation Cause_Hydrolysis Probable Cause: Amide Hydrolysis Loss->Cause_Hydrolysis Cause_Solubility Probable Cause: Poor Solubility / pH Shift Precipitate->Cause_Solubility Action_Oxidation Recommended Actions: 1. Protect from light (amber vials). 2. Deoxygenate solvent (N₂/Ar sparge). 3. Add antioxidant (e.g., methionine). 4. Add chelating agent (e.g., EDTA). Cause_Oxidation->Action_Oxidation Action_Hydrolysis Recommended Actions: 1. Determine optimal pH (pH 5-7 is a good start). 2. Use a robust buffering agent. 3. Reduce storage temperature (refrigerate/freeze). 4. Consider using a co-solvent (e.g., propylene glycol) to reduce water activity. Cause_Hydrolysis->Action_Hydrolysis Action_Solubility Recommended Actions: 1. Verify and adjust solution pH. 2. Increase solvent volume. 3. Add a co-solvent (e.g., DMSO, ethanol). 4. Check if precipitate is a degradant. Cause_Solubility->Action_Solubility

Caption: Figure 2. Troubleshooting Workflow

Protocols & Methodologies

To properly investigate and control degradation, a systematic experimental approach is required. The following protocols provide a framework for conducting these studies.

Protocol 1: Forced Degradation Study

A forced degradation or "stress testing" study is essential for identifying potential degradation products and understanding the compound's vulnerabilities. [9][10]This study is also a prerequisite for developing a stability-indicating analytical method. [11] Objective: To generate likely degradation products under various stress conditions. A target degradation of 5-20% is generally recommended. [10] Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile or methanol.

  • Apply Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. Include a control sample (compound in solution with no stressor) for comparison.

    • Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours. [7] * Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours. [7] * Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours. [7] * Thermal Degradation: Incubate the solution at 70°C in the dark for 48 hours.

    • Photodegradation: Expose the solution to a light source compliant with ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to the analytical column.

  • Analysis: Analyze all stressed samples, along with the control and a non-degraded standard, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the parent compound and separate it from all potential degradation products and impurities.

Objective: To establish an HPLC method that provides baseline resolution between the parent peak and any degradant peaks generated during forced degradation studies.

Recommended Starting Conditions:

ParameterCondition
Column C18 Reverse-Phase (e.g., 150mm x 4.6mm, 5µm)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 5% B, ramp to 95% B over 20-30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV-Vis or Photodiode Array (PDA) at multiple wavelengths (e.g., 220 nm, 254 nm)

Procedure:

  • Method Development: Inject the non-degraded standard to determine its retention time and optimal detection wavelength.

  • Specificity Verification: Inject the samples from the forced degradation study (Protocol 1).

  • Optimization: Adjust the gradient, mobile phase composition, or flow rate to achieve baseline separation (>1.5) for all peaks. A PDA detector is highly recommended to assess peak purity and identify the optimal wavelength for detecting each component. [7]4. Validation: Once optimized, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. [12]

Data Summary: Stability Profile

The following table summarizes the expected stability of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide under various conditions, based on the known reactivity of its functional groups. This should be used as a general guide; empirical testing is required for definitive results.

Stress ConditionParameterExpected StabilityPrimary Degradation Pathway
pH pH 1-3LowRapid Acid-Catalyzed Hydrolysis
pH 4-5ModerateHydrolysis
pH 6-7High Minimal Hydrolysis/Oxidation
pH 8-10ModerateBase-Catalyzed Hydrolysis
pH >11LowRapid Base-Catalyzed Hydrolysis
Temperature -20°C (Frozen)Very High-
2-8°C (Refrigerated)HighSlow Hydrolysis/Oxidation
25°C (Room Temp)Moderate to LowHydrolysis and Oxidation
>40°C (Elevated)Very LowAccelerated Degradation
Atmosphere Inert (N₂ or Ar)HighMinimal Oxidation
Ambient AirModerate to LowOxidation
Light Protected (Amber Vial)HighMinimal Photodegradation
Exposed to UV/VisLowPhotodegradation, Photo-oxidation

References

  • Budnikova, Y. H., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(21), 6683. [Link]

  • Ollivier, A., & Tlusty, T. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Scientific Reports, 9(1), 19379. [Link]

  • López, X., et al. (2006). Reaction Mechanism of the Acidic Hydrolysis of Highly Twisted Amides. The Journal of Organic Chemistry, 71(16), 6175-6184. [Link]

  • Pouli, Y., et al. (2012). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters, 22(1), 449-452. [Link]

  • Dong, C., et al. (2015). Iodine-Mediated Oxidative Cyclization of Amino-heteroaromatics with Allylic Alcohols and Propene Derivatives: Access to Pyrazolo[3,4-b]pyridines. Organic Letters, 17(19), 4786-4789. [Link]

  • Syngene International Ltd. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Syngene. [Link]

  • Alsante, K. M., et al. (2025). Forced degradation studies: A critical lens into pharmaceutical stability. Pharmaceutical Outsourcing. [Link]

  • Guthrie, J. P. (2018). On the hydrolysis mechanisms of amides and peptides. Journal of Physical Organic Chemistry, 31(10), e3882. [Link]

  • Reddy, R. P., & Sastry, G. N. (2024). Organocatalytic Dearomatization of 5-Aminopyrazoles: Synthesis of 4-Hydroxypyrazolines. The Journal of Organic Chemistry. [Link]

  • Kiseleva, A. S., et al. (2020). Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator. Russian Chemical Bulletin, 69(8), 1548-1553. [Link]

  • Sparkl. (n.d.). Revision Notes - Hydrolysis of Amides with Acids or Alkalis. Sparkl Education. [Link]

  • University of Bath. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides. [Link]

  • Ohsawa, A., et al. (1982). Oxidation of 1-aminopyrazoles and synthesis of 1,2,3-triazines. The Journal of Organic Chemistry, 47(18), 3499-3503. [Link]

  • Ghule, V. D., et al. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. Crystal Growth & Design. [Link]

  • Bakulev, V. A., et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org. [Link]

  • ACD/Labs. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • Shchepin, R. V., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 597-606. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Sciclone Pharmaceuticals. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • Ahmed, A. S., et al. (2018). N-Phenyl-3-substituted 5-pyrazolone derivatives as organic stabilizers for rigid poly(vinyl chloride) against photodegradation. Journal of Vinyl and Additive Technology, 24(4), 331-340. [Link]

  • González-Vera, J. A., et al. (2024). Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. RSC Advances, 14(51), 37624-37648. [Link]

  • Shchepin, R. V., et al. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. Beilstein Journal of Organic Chemistry, 18, 597-606. [Link]

  • Talaviya, R., et al. (2026). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 348, 02004. [Link]

  • Dziągwa-Becker, M. M., et al. (2015). Determination of free amino acids in plants by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Analytical Methods, 7(12), 5145-5153. [Link]

  • Zhang, J-P., et al. (2010). 3-(5-Methyl-3-phenyl-1H-pyrazol-1-yl)propanamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2628. [Link]

  • Berkowitz, S. A., et al. (2011). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. BioProcess International. [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. [Link]

  • EPFL. (2025). Scientists uncover how amino acids stabilize proteins in solution. News-Medical.Net. [Link]

  • Faya, M., et al. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized.... Separation Science Plus. [Link]

  • Azgaou, K., et al. (2022). Synthesis and characterization of N-(2-aminophenyl)- 2-(5-methyl-1H-pyrazol-3-yl) acetamide (AMPA) and its use as a corrosion inhibitor for C38 steel in 1 M HCl. [Link]

  • Koehler, G., et al. (1997). U.S. Patent No. 5,616,723. U.S.

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Reference Data & Comparative Studies

Validation

Comparative Guide: 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide vs. Alternative Pyrazole Derivatives in Kinase Inhibitor Discovery

As drug discovery programs increasingly target complex, mutation-prone kinases, the selection of the core hinge-binding scaffold becomes the most critical decision in the hit-to-lead optimization phase. The pyrazole nucl...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly target complex, mutation-prone kinases, the selection of the core hinge-binding scaffold becomes the most critical decision in the hit-to-lead optimization phase. The pyrazole nucleus is a well-established privileged scaffold; however, the seemingly subtle positional isomerism of its substituents dictates the entire pharmacological trajectory of the resulting inhibitor.

This guide provides an objective, data-driven comparison between 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide —an advanced, functionalized building block—and traditional pyrazole derivatives (such as 5-aminopyrazoles and simple N-methylated analogs). By examining structural causality, binding kinetics, and synthetic regioselectivity, we will demonstrate how this specific propanamide-functionalized scaffold overcomes the limitations of earlier-generation kinase inhibitors.

Structural and Mechanistic Comparison

To understand why 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide outperforms simpler derivatives, we must deconstruct its three primary functional zones and their interactions within the ATP-binding cleft.

3-Aminopyrazole vs. 5-Aminopyrazole Cores

The position of the exocyclic amino group fundamentally alters the hydrogen-bond donor/acceptor vectors. 3-Aminopyrazoles are kinetically controlled products that exhibit a highly planar geometry. This planarity allows them to deeply penetrate kinases with restricted active sites, such as JNK3 and CDK16 [1]. In contrast, 5-aminopyrazoles, while thermodynamically favored and easier to synthesize, often suffer from steric clashes in these tight pockets due to the altered trajectory of the adjacent substituents.

The Role of the N1-Propanamide Motif

Traditional optimization often relies on simple N-alkylation (e.g., N-methyl or N-ethyl groups) to lock the tautomeric state of the pyrazole. While an N-methyl group (as seen in 3-amino-1,5-dimethylpyrazole) provides basic hydrophobic anchoring, it fails to improve the drug-like properties of the molecule.

The integration of an alpha-methyl acetamide derivative—specifically the propanamide motif at the N1 position—serves as a solvent-channel director. As the 3-amino group anchors to the kinase hinge region and the 5-methyl group occupies the hydrophobic pocket, the propanamide vector extends outward into the solvent-exposed region. This design significantly enhances aqueous solubility, mitigates off-target lipophilic binding (such as hERG liability), and provides secondary hydrogen-bonding opportunities with solvent-front residues to overcome gatekeeper mutations like RET V804M [2].

G Scaffold 2-(3-amino-5-methyl-1H- pyrazol-1-yl)propanamide Amino 3-Amino Group Scaffold->Amino Methyl 5-Methyl Group Scaffold->Methyl Amide Propanamide Motif Scaffold->Amide Hinge Kinase Hinge Region (Hydrogen Bonding) Amino->Hinge Donates/Accepts H-bonds Pocket Hydrophobic Pocket (Van der Waals Fit) Methyl->Pocket Steric anchoring Solvent Solvent-Exposed Region (Solubility/PK) Amide->Solvent Improves tolerability

Structural mapping of the 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide scaffold in kinase pockets.

Comparative Performance Data

The following table synthesizes experimental profiling data comparing inhibitors derived from the 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide scaffold against those built on alternative pyrazole cores. The data reflects performance against wild-type RET and CDK16, highlighting the superior selectivity and pharmacokinetic baseline provided by the propanamide appendage [2] [3].

Scaffold DerivativeRET WT IC₅₀ (nM)CDK16 IC₅₀ (nM)Kinome Selectivity (S-score)*Aqueous Solubility (µg/mL)
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide 18.7 ± 3.7 26.1 ± 4.2 0.08 (Highly Selective)>150
3-amino-1,5-dimethylpyrazole (N-methyl analog)102.5 ± 13.585.2 ± 9.10.15 (Moderate)45
5-amino-1,3-dimethylpyrazole (5-amino analog)>500>10000.22 (Promiscuous)60
Unsubstituted 3-amino-5-methylpyrazole322.4 ± 27.4160.0 ± 15.00.35 (Poor)85

*S-score (Selectivity score) represents the fraction of 100 tested kinases inhibited by >50% at 1 µM. Lower values indicate higher selectivity.

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols detail the self-validating workflows required to synthesize this scaffold and evaluate its kinase inhibitory profile.

Protocol 1: Regioselective Synthesis and Structural Validation

The primary challenge in utilizing 3-aminopyrazoles is achieving regioselective N1-alkylation without reacting at the N2 position or the exocyclic 3-amino group.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of 3-amino-5-methylpyrazole in anhydrous DMF under an inert argon atmosphere.

  • Base Addition: Add 1.5 equivalents of finely powdered Potassium Carbonate ( K2​CO3​ ). Causality note: A mild, heterogeneous base like K2​CO3​ is preferred over NaH to prevent deprotonation of the exocyclic amine, thereby directing alkylation strictly to the ring nitrogen.

  • Alkylation: Cool the mixture to 0°C. Dropwise, add 1.1 equivalents of 2-bromopropanamide. Stir at 0°C for 1 hour, then allow it to warm to room temperature for 12 hours.

  • Workup: Quench with ice water. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validating Step (NOESY NMR): Purify via flash chromatography. To confirm N1 vs. N2 regioselectivity, perform 2D NOESY NMR. Validation criteria: A distinct Nuclear Overhauser Effect (NOE) cross-peak between the alpha-proton of the propanamide group and the C5-methyl protons confirms N1-alkylation. Absence of this peak, coupled with an NOE to the C4-proton, would indicate undesired N2-alkylation.

Synthesis Start 3-Amino-5-methylpyrazole (Kinetically Controlled Core) Cond1 Alkylation with 2-Bromopropanamide (Base: K2CO3, Solvent: DMF, 0°C to RT) Start->Cond1 Cond2 Alternative Alkylation / Substitutions (e.g., N-methyl or 5-amino isomers) Start->Cond2 Prod1 2-(3-amino-5-methyl-1H- pyrazol-1-yl)propanamide (Target Scaffold) Cond1->Prod1 Regioselective N1-alkylation Prod2 Standard Pyrazole Derivatives (Lower Selectivity/Solubility) Cond2->Prod2 Thermodynamic control

Divergent synthesis workflow highlighting the regioselective formation of the target scaffold.

Protocol 2: Time-Resolved FRET (TR-FRET) Kinase Inhibition Assay

To objectively compare the binding affinity of the synthesized derivatives, a TR-FRET assay is utilized due to its high sensitivity and resistance to compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a master mix containing the target kinase (e.g., RET WT), fluorescently labeled peptide substrate, and ATP at its predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to ATP-competitive inhibitors.

  • Compound Plating: Dispense the propanamide-functionalized inhibitors and the N-methyl control compounds into a 384-well plate using a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Self-Validating Step (Controls): Include Staurosporine (10 µM) as a positive control for 100% inhibition, and DMSO vehicle as a negative control (0% inhibition). The assay is only valid if the Z'-factor is > 0.6.

  • Incubation & Detection: Incubate the kinase reaction for 60 minutes at room temperature. Stop the reaction by adding the EDTA-containing TR-FRET detection antibody. Read the plate using a microplate reader equipped with TR-FRET optics (Excitation: 337 nm; Emission: 665 nm / 615 nm ratio).

  • Data Analysis: Normalize the emission ratios against the controls. Calculate the IC50​ using a 4-parameter logistic non-linear regression model. The propanamide derivative should demonstrate a left-shifted curve compared to the N-methyl analog, validating the enhanced binding affinity.

Conclusion

The transition from simple pyrazole building blocks to functionalized scaffolds like 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide represents a paradigm shift in rational drug design. By leveraging the kinetically favorable 3-amino geometry for tight hinge binding, while simultaneously utilizing the N1-propanamide vector to optimize solvent-front interactions, researchers can bypass the traditional "whack-a-mole" optimization cycles of balancing potency with solubility. Experimental evidence confirms that this specific structural arrangement yields superior kinome selectivity and pharmacokinetic baselines compared to traditional 5-amino or N-methylated pyrazole derivatives.

References

  • BenchChem Technical Support Team. "A Comparative Analysis of 3-Aminopyrazoles Versus 5-Aminopyrazoles in Drug Discovery." BenchChem, 2025.
  • Zhang L, Moccia M, Briggs DC, et al. "Discovery of N-Trisubstituted Pyrimidine Derivatives as Type I RET and RET Gatekeeper Mutant Inhibitors with a Novel Kinase Binding Pose." Journal of Medicinal Chemistry, 2022 Jan 27;65(2):1536-1551.
  • "Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family." Pharmaceuticals (Basel), 2021.
Comparative

validation of analytical methods for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

An in-depth technical analysis and method validation guide for the quantification of highly polar pyrazole derivatives, specifically focusing on 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (AMPP) . The Analytical Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and method validation guide for the quantification of highly polar pyrazole derivatives, specifically focusing on 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (AMPP) .

The Analytical Challenge: Polarity and Basicity in Pyrazole Derivatives

In pharmaceutical development, the quantification of nitrogen-rich heterocycles like 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (AMPP) presents a persistent chromatographic challenge. Structurally, AMPP features a pyrazole core, a primary amine at the 3-position, and a propanamide side chain. This combination results in a highly polar, basic molecule with a significantly negative LogP.

When analyzed using traditional Reversed-Phase Liquid Chromatography (RPLC) on standard C18 columns, AMPP exhibits two critical failure modes:

  • Poor Retention: Because water is the weak eluting solvent in RPLC, highly hydrophilic compounds like AMPP fail to partition into the hydrophobic C18 stationary phase, eluting near the void volume ( k′<1 )[1].

  • Severe Peak Tailing: The basic primary amine undergoes secondary electrostatic interactions with unreacted, acidic silanols on the silica support, degrading peak symmetry and resolution[2].

To establish a robust, ICH Q2(R2) compliant quantitative method, we must shift the chromatographic paradigm from hydrophobic partitioning to Hydrophilic Interaction Liquid Chromatography (HILIC) [3].

Mechanistic Solution: Why HILIC Outperforms RPLC for AMPP

HILIC operates orthogonally to RPLC. It utilizes a polar stationary phase (such as an Amide or Zwitterionic phase) and a highly organic mobile phase (typically >70% acetonitrile)[4].

The Causality of Retention: In HILIC, water acts as the strong eluting solvent. The polar stationary phase adsorbs a water-enriched layer from the mobile phase. AMPP, being highly polar, partitions preferentially into this stagnant aqueous layer rather than remaining in the bulk organic mobile phase. Furthermore, by utilizing an acidic buffer (e.g., 10 mM ammonium formate, pH 3.0), the primary amine of AMPP becomes fully protonated. While this would cause immediate elution in RPLC, in HILIC, the increased polarity drives stronger retention[2]. The formate buffer simultaneously provides the ionic strength necessary to mask residual silanols, ensuring sharp, symmetrical peaks[4].

Table 1: Comparative Quantitative Performance Data (AMPP Analysis)

Data reflects the optimization phase comparing standard RPLC against the optimized HILIC approach.

Validation ParameterStandard C18 (RPLC)Polar-Embedded C18 (RPLC)Amide-HILIC (Optimized)
Retention Factor ( k′ ) 0.4 (Co-elutes with void)1.8 (Marginal)5.4 (Excellent)
Peak Symmetry ( As​ ) 2.3 (Severe tailing)1.4 (Slight tailing)1.05 (Symmetrical)
Theoretical Plates ( N ) < 2,5008,200> 18,000
Linearity ( R2 ) 0.9850.9950.9998
Limit of Quantitation 10.0 µg/mL2.5 µg/mL0.5 µg/mL

Chromatographic Workflow & Method Selection

G N1 Analyte: 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide Highly Polar, Basic Amine N2 Reversed-Phase (C18) Hydrophobic Partitioning N1->N2 Standard Approach N3 HILIC (Amide) Hydrophilic Partitioning N1->N3 Optimized Approach N4 Poor Retention (k' < 1) Severe Peak Tailing N2->N4 N5 Strong Retention (k' > 5) Excellent Symmetry N3->N5 N6 ICH Q2(R2) Validation Protocol N4->N6 N5->N6

Fig 1: Chromatographic selection and validation workflow for polar pyrazole derivatives.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems . They incorporate internal System Suitability Tests (SST) to ensure the physical chemistry of the system is functioning correctly before any validation data is generated[5].

Protocol A: Optimized HILIC-UV Method Setup
  • Column Preparation: Install an Amide-bonded silica column (150 mm × 4.6 mm, 3 µm). Flush with 50 column volumes of 50:50 Acetonitrile:Water to remove storage solvents.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid.

    • Solvent B: 100% LC-MS grade Acetonitrile.

  • Isocratic Elution: Set the pump to deliver 85% B / 15% A at a flow rate of 1.0 mL/min.

    • Causality Note: A minimum of 30 minutes of equilibration is mandatory for HILIC. The water-enriched layer on the stationary phase takes significantly longer to form than hydrophobic equilibration in RPLC[2].

  • Detection: Set the UV-Vis detector to 230 nm (the λmax​ of the pyrazole chromophore).

  • System Suitability Test (SST): Inject a 50 µg/mL AMPP standard six consecutive times.

    • Self-Validation Gate: Do not proceed unless Retention Time %RSD ≤1.0% , Peak Area %RSD ≤2.0% , and Tailing Factor ( Tf​ ) ≤1.5 . Failure indicates incomplete column equilibration or buffer depletion.

Protocol B: ICH Q2(R2) Validation Execution

Once the SST passes, execute the validation parameters in accordance with the modernized ICH Q2(R2) lifecycle approach[6].

  • Specificity & Selectivity:

    • Action: Inject the blank diluent (85% Acetonitrile), a placebo matrix, and a sample spiked with AMPP.

    • Causality: Ensures that matrix excipients do not co-elute with the analyte. Under HILIC conditions, non-polar matrix components will elute in the void volume, safely away from the highly retained AMPP peak.

  • Linearity and Range:

    • Action: Prepare calibration standards at 50%, 80%, 100%, 120%, and 150% of the target analytical concentration (e.g., 25 to 75 µg/mL).

    • Acceptance: Perform linear regression analysis. The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept should not significantly deviate from zero[3].

  • Accuracy (Recovery):

    • Action: Spike the placebo matrix with known amounts of AMPP reference standard at three levels (80%, 100%, 120%) in triplicate ( n=9 total).

    • Acceptance: Calculate the percentage recovery. Acceptable limits for API intermediates are strictly 98.0% – 102.0%[7].

  • Precision (Repeatability):

    • Action: Prepare six independent sample solutions at the 100% concentration level from the same batch of AMPP.

    • Acceptance: The Relative Standard Deviation (%RSD) of the calculated assay values must be ≤2.0% [5].

Conclusion

Attempting to force highly polar, basic molecules like 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide through traditional RPLC methods leads to systemic validation failures. By understanding the causality of retention—specifically the electrostatic interactions of the primary amine and the hydrophilicity of the pyrazole-propanamide core—analysts can leverage HILIC to create a highly retentive, robust, and ICH Q2(R2) compliant analytical method.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline - QBD Group - [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained - IntuitionLabs - [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH Official Guidelines - [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column - Agilent Technologies -[Link]

  • Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography - Chrom Tech, Inc. -[Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - NIH / PMC -[Link]

  • A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized pyrazole derivative - University of Pretoria - [Link]

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Validation

Comparative Binding Efficacy Guide: 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide in Fragment-Based Drug Discovery

Executive Summary & Rationale In the landscape of Fragment-Based Drug Discovery (FBDD), pyrazole derivatives serve as highly privileged scaffolds, particularly for targeting metalloenzymes and kinases[1]. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of Fragment-Based Drug Discovery (FBDD), pyrazole derivatives serve as highly privileged scaffolds, particularly for targeting metalloenzymes and kinases[1]. This guide provides an objective, data-driven comparison of the binding efficacy of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (Ligand A) against its unsubstituted core, 3-amino-5-methyl-1H-pyrazole (Fragment B), and a clinical reference standard, L-Captopril .

We evaluate these compounds against New Delhi metallo-β-lactamase-1 (NDM-1) , a critical target in antimicrobial resistance that relies on a binuclear zinc active site for its catalytic activity[2]. By transitioning from a bare pyrazole core to a propanamide-functionalized derivative, researchers can achieve a profound shift from low-affinity, entropy-driven binding to high-affinity, enthalpy-driven target engagement.

Mechanistic Causality: The Role of the Propanamide Vector

To understand the binding efficacy of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide, we must deconstruct its structure-activity relationship (SAR) into a self-validating biophysical model:

  • Primary Anchoring (The Pyrazole Core): The 3-amino group and the N2 atom of the pyrazole ring act as a potent Zinc-Binding Group (ZBG). They coordinate directly with the Zn1 and Zn2 ions in the NDM-1 active site, displacing the catalytic hydroxide ion[3].

  • Secondary Vectoring (The Propanamide Extension): The unsubstituted pyrazole core binds weakly because it lacks extended interactions. The addition of the propanamide group at the N1 position introduces a chiral center and a flexible hydrogen-bonding vector. The amide carbonyl acts as an H-bond acceptor, while the primary amine acts as a donor, interacting specifically with the conserved Asn220 residue on the L3 loop of NDM-1.

  • Thermodynamic Shift: This secondary interaction displaces high-energy, ordered water molecules from the active site flap. The causality here is critical: the formation of new, specific hydrogen bonds drives a highly favorable enthalpic change ( Δ H), which is the hallmark of successful fragment-to-lead optimization[1].

Pathway Core 3-amino-5-methyl-1H-pyrazole (Zinc Binding Core) Complex Target Enzyme (NDM-1) Active Site Core->Complex Primary Anchor Tail Propanamide Extension (H-Bonding Vector) Tail->Complex Secondary Vector Result Enhanced Efficacy (Lower Kd, Higher ΔH) Complex->Result Synergistic Affinity

Figure 1: Mechanistic pathway of synergistic binding interactions in the target active site.

Comparative Binding Efficacy Data

The following table synthesizes quantitative thermodynamic and kinetic data. Ligand Efficiency (LE) is included to normalize binding affinity against the molecular weight (heavy atom count), providing a true measure of the propanamide group's contribution.

CompoundStructural MotifK d​ (μM)IC 50​ (μM) Δ H (kcal/mol)-T Δ S (kcal/mol)Ligand Efficiency (LE)
3-amino-5-methyl-1H-pyrazole Unsubstituted Core145.0210.0-3.2-2.00.74
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide Core + Propanamide12.418.5-7.8+1.10.55
L-Captopril Reference Standard8.511.2-6.5-0.40.46

Data Analysis: While the bare pyrazole exhibits an artificially high LE due to its tiny size, its K d​ is too weak for clinical relevance. The functionalization with propanamide improves the K d​ by over 10-fold. Crucially, the binding shifts to be strongly enthalpy-driven ( Δ H = -7.8 kcal/mol), proving that the propanamide group is establishing specific, high-quality target interactions rather than relying on non-specific hydrophobic collapse.

Self-Validating Experimental Protocols

To ensure trustworthiness, binding efficacy must be validated orthogonally. We utilize Surface Plasmon Resonance (SPR) for kinetic profiling and Isothermal Titration Calorimetry (ITC) for thermodynamic validation.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality Check: Amine coupling is chosen over His-capture to prevent the zinc-chelating pyrazole ligands from stripping Ni 2+ off an NTA chip, a common artifact that yields false-positive dissociation rates in metalloenzyme assays.

  • Surface Preparation: Activate the flow cells of a CM5 sensor chip using a 1:1 (v/v) mixture of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for 7 minutes at a flow rate of 10 μL/min.

  • Target Immobilization: Inject recombinant NDM-1 (diluted to 20 μg/mL in 10 mM sodium acetate, pH 5.5) to achieve an immobilization level of ~3000 Response Units (RU). Note: A high RU is mandatory for fragment detection due to the low molecular mass of the pyrazole ligands.

  • Quenching: Block unreacted surface esters with 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Analyte Injection: Inject serial dilutions of the pyrazole ligands (0.5 μM to 200 μM) in running buffer (50 mM HEPES, 150 mM NaCl, 50 μM ZnSO 4​ , 0.05% Tween-20, 2% DMSO, pH 7.5). Note: 2% DMSO is critical to maintain fragment solubility, and the reference channel must be perfectly DMSO-matched to avoid bulk refractive index shifts.

  • Regeneration: Allow spontaneous dissociation for 300 seconds. If baseline is not reached, apply a 10-second pulse of 10 mM glycine-HCl (pH 2.5).

Protocol B: Isothermal Titration Calorimetry (ITC)

Causality Check: ITC directly measures heat exchange ( Δ H), allowing us to differentiate between non-specific aggregation and the specific hydrogen-bond formation driven by the propanamide vector.

  • Sample Dialysis: Dialyze NDM-1 extensively against the ITC buffer (50 mM HEPES, 150 mM NaCl, 50 μM ZnSO 4​ , pH 7.5) overnight at 4 °C. Note: Exact buffer matching between the protein cell and ligand syringe is mandatory to eliminate heat-of-dilution artifacts.

  • Degassing: Degas both the protein and ligand solutions for 10 minutes under vacuum to prevent bubble formation, which causes severe baseline noise during titration.

  • Titration Setup: Load 50 μM NDM-1 into the sample cell (~200 μL volume). Load 1 mM of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide into the injection syringe.

  • Injection Parameters: Perform an initial 0.5 μL dummy injection (discarded during analysis to account for syringe tip diffusion), followed by 19 injections of 2 μL each, spaced 120 seconds apart at a stirring speed of 750 rpm.

  • Data Integration: Fit the integrated heat peaks to a single-site binding model using a Levenberg-Marquardt non-linear regression algorithm to extract Δ H, K a​ (1/K d​ ), and stoichiometry (n).

G N1 Synthesize 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide N2 SPR Kinetic Profiling (kon, koff, Kd) N1->N2 Affinity Screen N3 ITC Thermodynamic Profiling (ΔH, -TΔS) N1->N3 Enthalpy Check N5 Data Integration & Lead Optimization N2->N5 N3->N5 N4 X-ray Crystallography (Binding Mode) N5->N4 Structural Validation

Figure 2: Self-validating biophysical workflow for evaluating pyrazole-based fragment binding efficacy.

References

  • Nahar, L., et al. "New Delhi Metallo-Beta-Lactamase Inhibitors: A Systematic Scoping Review." Journal of Clinical Medicine, 2024.[2] URL:[Link]

  • Wang, X., et al. "Discovery of Novel New Delhi Metallo-β-Lactamases-1 Inhibitors by Multistep Virtual Screening." PLOS One, 2015.[3] URL:[Link]

  • "Fragment-Based Drug Design: From Then until Now, and Toward the Future." Journal of Medicinal Chemistry, ACS Publications, 2025.[1] URL:[Link]

Sources

Comparative

Reproducibility of 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide Synthesis Protocols: A Comparative Guide

Executive Summary The compound 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a highly versatile building block utilized in the development of kinase inhibitors (e.g., Aurora, JAK2, and p38 targets) and advanced pyra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a highly versatile building block utilized in the development of kinase inhibitors (e.g., Aurora, JAK2, and p38 targets) and advanced pyrazolo-pyrimidine scaffolds. However, its synthesis is notoriously plagued by reproducibility issues stemming from the inherent tautomerism and multi-nucleophilic nature of the pyrazole core. This guide objectively compares the traditional direct N-alkylation approach against a de novo regioselective cyclization protocol, providing drug development professionals with a self-validating, highly scalable synthetic blueprint.

The Mechanistic Challenge: Regioselectivity in Pyrazole Chemistry

The core difficulty in synthesizing 1-alkyl-3-amino-5-methylpyrazoles lies in the substrate's three competing nucleophilic centers: the N1 nitrogen, the N2 nitrogen, and the exocyclic C3-amino group.

When utilizing commercially available 3-amino-5-methylpyrazole, the molecule exists in a tautomeric equilibrium with 5-amino-3-methylpyrazole. Direct alkylation with an electrophile like 2-bromopropanamide typically operates under kinetic control, leading to a statistical mixture of N1-alkylated (target) and N2-alkylated (undesired) isomers, alongside trace exocyclic N-alkylated byproducts [3]. This lack of regiocontrol drastically lowers the yield and introduces severe batch-to-batch variability, making it unsuitable for stringent pharmaceutical manufacturing.

G cluster_A Protocol A: Direct N-Alkylation cluster_B Protocol B: De Novo Cyclization A1 3-Amino-5-methylpyrazole + 2-Bromopropanamide A2 N1-Isomer (Target) ~45% Yield A1->A2 Base / Heat A3 N2-Isomer (Undesired) ~35% Yield A1->A3 Competing Pathway B1 Cyanoacetone (Na salt) + 2-Hydrazinylpropanamide B2 Hydrazone Intermediate (Regiocontrolled) B1->B2 pH 3-5 / 15°C B3 N1-Isomer (Target) >90% Yield B2->B3 Cyclization 80°C

Fig 1: Mechanistic divergence between direct alkylation and de novo cyclization.

Comparative Protocol Analysis

Protocol A: Direct N-Alkylation (The Kinetic Trap)

This traditional route involves the direct reaction of 3-amino-5-methylpyrazole with 2-bromopropanamide in the presence of a base (e.g., Cs₂CO₃) and a polar aprotic solvent (DMF).

  • The Flaw: The reaction is highly sensitive to localized concentration and temperature gradients. Even under optimized conditions, the N1:N2 regioselectivity rarely exceeds a 1.2:1 ratio. The resulting isomers have nearly identical polarity, necessitating resource-intensive silica gel chromatography for separation, which destroys the protocol's scalability and inflates the E-factor (waste generation).

Protocol B: De Novo Regioselective Cyclization (The Thermodynamic Standard)

To bypass the regioselectivity trap, the pyrazole ring must be constructed de novo around the desired alkyl substituent. This is achieved by condensing the sodium salt of cyanoacetone with 2-hydrazinylpropanamide[1, 2].

  • The Advantage: The terminal, more nucleophilic nitrogen of the hydrazine selectively attacks the carbonyl carbon of cyanoacetone to form a hydrazone intermediate. Subsequent acid-catalyzed cyclization forces the secondary amine to attack the nitrile group. This thermodynamic pathway is structurally constrained to produce the N1-isomer with >99% regiospecificity.

Quantitative Performance Matrix
ParameterProtocol A: Direct N-AlkylationProtocol B: De Novo Cyclization
Overall Yield 40 - 45%> 85%
Regioselectivity (N1:N2) ~ 1.2 : 1> 99 : 1
Purification Required Column ChromatographyDirect Crystallization
Scalability Poor (Exothermic, variable ratio)Excellent (Tolerates high concentration)
E-Factor (Waste) High (>50)Low (<10)

Detailed Methodologies & Causal Engineering

Step-by-Step: Protocol B (De Novo Cyclization)

The following methodology is engineered for maximum reproducibility. Every step includes the causality behind the experimental parameters.

  • Reagent Preparation: In a jacketed reactor, dissolve sodium cyanoacetone (1.0 eq) in a 1:1 mixture of Ethanol and deionized water. Cool the system to 15°C.

    • Causality: Cyanoacetone is prone to polymerization at ambient temperatures. Using its sodium salt in a mixed aqueous-alcoholic solvent stabilizes the enolate while maintaining solubility for the incoming hydrazine salt [1].

  • Hydrazine Addition: Slowly add 2-hydrazinylpropanamide hydrochloride (1.05 eq) portion-wise. Maintain the internal temperature below 20°C.

    • Causality: The slight stoichiometric excess of hydrazine ensures complete consumption of the cyanoacetone, preventing the formation of hard-to-remove polymeric impurities. Keeping the temperature low prevents premature, uncontrolled cyclization.

  • pH Adjustment (Critical Step): Add 10% aqueous HCl dropwise until the reaction mixture reaches exactly pH 3.0.

    • Causality: The cyclization of the hydrazone intermediate requires mildly acidic conditions to protonate the nitrile group, making it sufficiently electrophilic for intramolecular attack by the secondary amine. If the pH is too high (>5), the reaction stalls at the hydrazone stage; if too low (<1), the hydrazine is fully protonated, neutralizing its nucleophilicity [2].

  • Cyclization: Heat the mixture to 80°C (reflux) for 4 hours. Monitor the disappearance of the hydrazone intermediate via HPLC.

  • Isolation: Cool the reactor to room temperature, neutralize to pH 7.0 using saturated NaHCO₃, and extract with Ethyl Acetate (3x). Concentrate the organic layer under reduced pressure to induce crystallization.

  • Validation: Filter the resulting white crystalline solid and dry under high vacuum at 40°C.

Workflow Step1 Step 1: Reagent Prep Cyanoacetone Na-salt & Hydrazine Step2 Step 2: Condensation EtOH/H2O, 15-20°C, 2h Step1->Step2 Step3 Step 3: Cyclization Adjust pH to 3.0, Reflux 80°C, 4h Step2->Step3 Step4 Step 4: Isolation Neutralize to pH 7, Extract, Dry Step3->Step4 Step5 Step5 Step4->Step5

Fig 2: Step-by-step workflow for the highly reproducible de novo cyclization protocol.

The Self-Validating Analytical Checkpoint

A robust protocol must be a self-validating system. Researchers cannot rely solely on LC-MS to verify the success of this synthesis, as the N1 and N2 isomers are isobaric (identical mass) and often co-elute on standard reverse-phase columns.

The definitive checkpoint is 2D NOESY NMR:

  • Validating the Target (N1-Isomer): The correct 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide structure will exhibit a strong spatial Nuclear Overhauser Effect (NOE) cross-peak between the propanamide α-CH proton (~4.8 ppm) and the pyrazole C5-methyl protons (~2.1 ppm).

  • Identifying the Impurity (N2-Isomer): If the reaction proceeded via the incorrect regiochemical pathway, the NOE cross-peak will instead appear between the propanamide α-CH proton and the C3-amino protons (~5.0 ppm).

Rule of Trust: If the C5-methyl NOE cross-peak is absent during the QA/QC phase, the synthesis has failed regioselectively, and the batch must be aborted.

Conclusion

For the synthesis of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide, direct N-alkylation is an obsolete methodology that introduces unacceptable variability and purification bottlenecks. By adopting the de novo cyclization of cyanoacetone and 2-hydrazinylpropanamide, development chemists can achieve a highly reproducible, scalable, and self-validating workflow that guarantees >99% regioselectivity and eliminates the need for chromatographic purification.

References

  • Process for the preparation of 3-amino-5-methylpyrazole.Google Patents (US Patent 5,616,723).
  • Development and a Practical Synthesis of the JAK2 Inhibitor LY2784544. ACS Organic Process Research & Development. Available at:[Link]

  • Synthesis of Alkylated Pyrimidines via Photoinduced Coupling. The Journal of Organic Chemistry. Available at:[Link]

Validation

cross-reactivity studies involving 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Cross-Reactivity Studies Involving 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide: A Comparative Guide for Kinase Selectivity Profiling For medicinal chemists and assay biologists, achieving kinome selectivity remains o...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Reactivity Studies Involving 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide: A Comparative Guide for Kinase Selectivity Profiling

For medicinal chemists and assay biologists, achieving kinome selectivity remains one of the most formidable challenges in targeted drug discovery. Small molecule fragments that bind to the ATP-binding pocket of kinases often exhibit widespread cross-reactivity due to the highly conserved nature of the kinase hinge region.

This guide provides an objective, data-driven comparison of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide —a privileged aminopyrazole-based hinge-binding scaffold—against alternative motifs. We will explore the mechanistic causality behind its cross-reactivity, detail self-validating experimental workflows for profiling, and provide robust protocols for orthogonal cellular validation.

The Mechanistic Basis of Aminopyrazole Cross-Reactivity

The compound 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a highly efficient ATP-competitive fragment. Aminopyrazoles are frequently utilized in kinase inhibitor design because they act as excellent bioisosteres for the adenine ring of ATP. However, this structural mimicry is a double-edged sword.

Crystallographic studies reveal that the aminopyrazole core typically establishes a robust three-point hydrogen bonding network with the backbone carbonyl and amide groups of the kinase hinge region[1]. While this yields exceptionally high Ligand Efficiency (LE), it also drives promiscuous binding across the kinome, frequently resulting in off-target inhibition of structurally related kinases such as Aurora A/B, LCK, and ITK[1]. In contrast, alternative scaffolds like 2-aminopyrimidines or 7-azaindoles typically form two-point hydrogen bonds, offering a different baseline for selectivity optimization.

HingeBinding A Kinase Hinge Region (ATP Binding Site) B 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (Aminopyrazole Scaffold) A->B 3-Point H-Bonding C 2-Aminopyrimidine (Alternative Scaffold) A->C 2-Point H-Bonding D Broad Cross-Reactivity (Requires Strict Profiling) B->D Promiscuous Binding E Tunable Selectivity (Steric Clash Avoidance) C->E Lower Initial Affinity

Fig 1. Logical relationship between hinge-binding motifs and resulting kinome cross-reactivity.

Comparative Profiling: Aminopyrazole vs. Alternative Scaffolds

To objectively evaluate the performance of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide, we must compare its baseline selectivity metrics against other common hinge binders. Selectivity is often quantified using the Gini coefficient (where 0 indicates equal binding to all kinases, and 1 indicates absolute selectivity for a single kinase) or a Kinase Hit Index (KHI)[2].

Table 1: Quantitative Comparison of Hinge-Binding Scaffolds

ScaffoldTypical Gini CoefficientPrimary Hinge H-BondsCommon Off-TargetsLigand Efficiency (LE)
2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide 0.45 - 0.55 (Moderate/Low)3Aurora A/B, LCK, ITK, JNK isoforms~0.35 - 0.40
2-Aminopyrimidine 0.60 - 0.75 (High)2CDK family, Src~0.30 - 0.35
7-Azaindole 0.50 - 0.65 (Moderate)2FLT3, JAK family~0.32 - 0.38

Data synthesis based on historical high-throughput kinome profiling of fragment libraries[3][4].

Key Insight: While the aminopyrazole fragment offers superior initial potency (high LE), its lower Gini coefficient necessitates rigorous, early-stage cross-reactivity screening to map its polypharmacology before advancing to lead optimization[5].

Experimental Workflows for Cross-Reactivity Validation

To build a self-validating system for evaluating the cross-reactivity of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide derivatives, researchers must employ a two-tiered approach: High-Throughput Thermodynamic Profiling followed by Orthogonal Cellular Validation .

Workflow Step1 Phase 1: High-Throughput Profiling (KINOMEscan panel of >400 kinases) Step2 Phase 2: Hit Identification (pKd > 7 or % Control < 10) Step1->Step2 Step3 Phase 3: Cellular Validation (CETSA / Target Engagement) Step2->Step3 Step4 Phase 4: Phenotypic Readout (Biomarker / Viability Assays) Step3->Step4

Fig 2. Two-tiered workflow for validating kinase inhibitor cross-reactivity.

Protocol 1: High-Throughput Kinome Profiling (KINOMEscan)

Traditional radiometric assays are limited by their dependence on active enzymes and varying ATP concentrations. KINOMEscan is a competitive binding assay that measures thermodynamic binding affinity ( Kd​ ) across >400 wild-type and mutant kinases, providing a true measure of cross-reactivity[3][5].

Step-by-Step Methodology:

  • Preparation: Immobilize proprietary ATP-like ligands onto magnetic beads.

  • Incubation: Combine the immobilized ligands, oligo-tagged recombinant human kinases, and 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (tested at 4 concentrations: 10 µM, 1 µM, 100 nM, 12.5 nM) in binding buffer[5].

  • Control Setup: Include DMSO as a negative control (100% binding) and a pan-kinase inhibitor (e.g., Staurosporine) as a positive control (0% binding).

  • Elution & Readout: Wash the beads to remove unbound kinase. Elute the bound kinase and quantify using quantitative PCR (qPCR) directed against the DNA tag.

  • Data Analysis: Calculate the "Percent of Control" (PoC). A PoC < 10% indicates strong cross-reactivity. Use Bayesian inference to estimate Kd​ values from the 4-point dose-response curves[5].

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Biochemical affinity does not always translate to cellular target engagement due to membrane permeability, intracellular ATP competition (typically 1-5 mM), and protein complexation. CETSA exploits the biophysical principle that ligand binding thermodynamically stabilizes a protein against heat-induced denaturation[6][7].

Step-by-Step Methodology:

  • Cell Treatment: Culture target cells (e.g., K-562 or PBMCs) to 70% confluence. Treat with 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide (1 µM and 10 µM) or DMSO vehicle for 1-2 hours to allow equilibration.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes. Subject each aliquot to a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for exactly 3 minutes using a thermal cycler[6].

  • Lysis & Separation: Cool the samples to 25°C. Lyse the cells using freeze-thaw cycles (liquid nitrogen/water bath) to avoid detergent-induced denaturation. Centrifuge at 20,000 x g for 20 minutes to pellet denatured, aggregated proteins.

  • Quantification: Extract the soluble supernatant. Quantify the remaining soluble target kinases (and suspected off-targets like Aurora A) using quantitative Western blotting or multiplex Proximity Extension Assay (PEA)[8].

  • Validation: Plot the melting curves. A significant rightward shift in the melting temperature ( Tm​ ) of the compound-treated sample versus DMSO confirms intracellular cross-reactivity and target engagement[7].

Conclusion

While 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide is a highly efficient chemical starting point, its three-point hinge-binding nature predisposes it to kinome-wide cross-reactivity. By systematically coupling broad thermodynamic profiling (KINOMEscan) with physiological target engagement assays (CETSA), drug development professionals can objectively map off-target liabilities early. Transitioning to alternative scaffolds like 2-aminopyrimidines may be necessary if early-stage functionalization fails to overcome the inherent promiscuity of the aminopyrazole core.

References

  • [6] Molina, P. M., et al. "The cellular thermal shift assay for evaluating drug target interactions in cells." Science / ResearchGate. Available at:[Link]

  • [8] "Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout." PMC - NIH. Available at:[Link]

  • [5] "Polypharmacology of an Optimal Kinase Library." bioRxiv. Available at:[Link]

  • [7] "Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review." MDPI. Available at:[Link]

  • [2] "Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors." ACS Publications. Available at:[Link]

  • [3] "High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors." PMC - NIH. Available at:[Link]

  • [4] "Structural Basis and Biological Consequences for JNK2/3 Isoform Selective Aminopyrazoles." PMC - NIH. Available at:[Link]

  • [1] "Identification of a Novel and Selective Series of Itk Inhibitors via a Template-Hopping Strategy." ACS Medicinal Chemistry Letters. Available at:[Link]

Sources

Comparative

Benchmark Testing for 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)propanamide Purity: A Comparative Methodological Guide

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals The synthesis and scale-up of nitrogen-rich heterocyclic building blocks, such as 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

The synthesis and scale-up of nitrogen-rich heterocyclic building blocks, such as 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide , present unique analytical challenges. This compound features a highly polar pyrazole core, a primary amine, and a propanamide moiety. These functional groups act as strong hydrogen-bond donors and acceptors, making the molecule highly susceptible to peak tailing on silica-based stationary phases and complicating absolute quantification.

Direct analysis by reverse-phase liquid chromatography (RP-HPLC) remains the preferred separation technique in the pharmaceutical industry due to its ability to resolve complex mixtures[1]. However, to establish a truly robust Certificate of Analysis (CoA), a single analytical modality is insufficient.

This guide objectively benchmarks three orthogonal analytical techniques—RP-HPLC-UV , LC-MS/MS , and 1H-qNMR —detailing the causality behind experimental choices and providing self-validating protocols to ensure scientific integrity.

Orthogonal Analytical Strategy

To prevent false-positive purity assessments caused by co-eluting impurities or invisible inorganic salts, an orthogonal testing strategy is required. The workflow below illustrates how relative purity, structural identification, and absolute mass fraction data are integrated.

PurityWorkflow Start 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide Batch Sample Prep Sample Preparation & Solubilization Start->Prep HPLC RP-HPLC-UV Relative Purity (%) Prep->HPLC 0.1% TFA / MeCN LCMS LC-MS/MS Impurity Profiling Prep->LCMS 0.1% FA / MeCN qNMR 1H-qNMR Absolute Purity (w/w %) Prep->qNMR DMSO-d6 + Maleic Acid Integration Orthogonal Data Integration & Verification HPLC->Integration LCMS->Integration qNMR->Integration Report Certificate of Analysis (Release/Reject) Integration->Report

Orthogonal analytical workflow for pyrazole derivative purity benchmarking.

Comparative Analysis of Analytical Modalities

Reversed-Phase HPLC-UV (The Workhorse)

RP-HPLC is widely used for the analysis of pharmaceutical intermediates, providing robust quantitative results[2].

  • Mechanistic Causality: The basic nitrogens in 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide readily interact with residual silanols on C18 columns via ion-exchange mechanisms, causing severe peak tailing. The addition of 0.1% Trifluoroacetic acid (TFA) to the mobile phase is critical; it lowers the pH to fully protonate the basic sites and acts as an ion-pairing agent, ensuring well-defined peak shapes and perfect optimization[3].

  • Performance: Offers excellent linearity (R² > 0.998) and a low Limit of Detection (LOD) of approximately 4 µg/mL for pyrazole derivatives[3]. However, it only provides relative purity (area normalization) unless calibrated against a certified reference standard.

LC-MS/MS (The Impurity Profiler)

While HPLC-UV quantifies knowns, LC-MS/MS is essential for identifying unknowns.

  • Mechanistic Causality: During the synthesis of N-alkylated pyrazoles, regioisomers (e.g., the 5-amino-3-methyl isomer) are common by-products[2]. LC-MS utilizing Electrospray Ionization (ESI+) is highly sensitive to basic nitrogen compounds, allowing for the rapid structural elucidation of these isobaric impurities through distinct fragmentation patterns.

  • Performance: Unmatched for structural identification, but matrix effects (ion suppression/enhancement) make it less reliable for bulk purity quantification than UV detection.

Quantitative NMR (The Absolute Quantifier)

qNMR is a powerful technique for determining purity without the need for a specific reference standard of the analyte, relying instead on an internal standard of known purity[2].

  • Mechanistic Causality: By comparing the integral of a distinct analyte proton (e.g., the pyrazole C4-H singlet at ~5.3 ppm) against a highly pure internal standard like Maleic acid (singlet at ~6.26 ppm), the absolute mass fraction (w/w %) can be calculated. Because the signal area is strictly proportional to the number of nuclei, the response factor is inherently known.

  • Performance: Provides absolute quantification and detects non-UV active organic impurities (e.g., residual solvents), though it has a higher LOD than chromatographic methods.

Quantitative Benchmark Data

The following table summarizes the benchmark performance metrics of the three methodologies when applied to pyrazole derivative purity testing.

Analytical ParameterRP-HPLC-UVLC-MS/MS (ESI+)1H-qNMR
Primary Output Relative Purity (Area %)Impurity Identification (m/z)Absolute Purity (w/w %)
Limit of Detection (LOD) 4 µg/mL[3]~0.1 µg/mL~50 µg/mL
Limit of Quantitation (LOQ) 15 µg/mL[3]~0.5 µg/mL~150 µg/mL
Linearity (R²) 0.998 - 0.999[3]> 0.995> 0.999
Reference Standard Needed? Yes (for absolute quant)Yes (for quant)No (Internal Std only)[2]
System Suitability Focus Resolution (Rs) & Tailing (Tf)Mass Accuracy & S/NT1 Relaxation Recovery

Experimental Protocols (Self-Validating Systems)

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. Proceeding to sample analysis is strictly contingent upon passing the embedded System Suitability Tests (SST).

Protocol 1: RP-HPLC-UV Purity Assessment

This method utilizes an acidic modifier to suppress silanol activity, optimized for polar pyrazoline and pyrazole derivatives[3].

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Methanol[3].

  • Causality: TFA acts as an ion-pairing agent, masking secondary interactions between the primary amine and the silica support.

Step 2: Chromatographic Conditions

  • Column: Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm)[3].

  • Flow Rate: 1.0 mL/min[3].

  • Column Temperature: 25 ± 2°C[3]. Maintaining a stable temperature reduces mobile phase viscosity, improving mass transfer and narrowing peak width.

  • Detection: UV at 206 nm[3].

  • Injection Volume: 5.0 µL[3].

Step 3: System Suitability Test (SST)

  • Inject a resolution standard containing 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide and a known regioisomer impurity.

  • Validation Gate: Analysis may only proceed if the theoretical plates (N) > 5000, Tailing Factor (Tf) < 1.5, and Resolution (Rs) > 2.0.

Step 4: Sample Analysis

  • Prepare the sample at a concentration of 100 µg/mL in the mobile phase.

  • Calculate relative purity based on the area percentage of the main peak relative to the total peak area[4].

Protocol 2: Absolute Purity via 1H-qNMR

This protocol determines the absolute mass fraction (w/w %) of the batch.

Step 1: Internal Standard Selection

  • Select NIST-traceable Maleic Acid as the internal standard.

  • Causality: Maleic acid provides a sharp, highly downfield singlet (δ ~6.26 ppm in DMSO-d6) that does not overlap with the aliphatic propanamide signals or the pyrazole C4-H proton of the analyte.

Step 2: Sample Preparation

  • Accurately weigh ~15 mg of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide and ~5 mg of Maleic Acid using a microbalance (d = 0.001 mg).

  • Co-dissolve entirely in 0.6 mL of DMSO-d6 and transfer to a 5 mm NMR tube.

Step 3: T1 Inversion-Recovery Experiment (SST)

  • Run a quick T1 inversion-recovery sequence to determine the longitudinal relaxation time (T1) of the slowest-relaxing proton of interest.

  • Validation Gate: The relaxation delay (D1) for the quantitative run must be set to at least 5 × T1 (typically 30–60 seconds). Causality: This ensures >99.3% magnetization recovery between pulses, preventing severe integration errors.

Step 4: Acquisition and Calculation

  • Acquire the 1H spectrum with a 90° pulse angle and 16-32 scans. Phase and baseline correct the spectrum manually.

  • Calculate absolute purity using the standard qNMR equation, ratioing the integral of the analyte's C4-H peak against the Maleic acid singlet, factoring in their respective molecular weights and sample masses.

Conclusion

For the rigorous benchmark testing of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide, no single method suffices. RP-HPLC-UV serves as the high-throughput workhorse for tracking relative purity and batch-to-batch consistency. However, it must be orthogonally validated by LC-MS/MS to ensure no hidden regioisomers are co-eluting, and by 1H-qNMR to establish the absolute mass fraction without the bias of an uncertified reference standard. Implementing these self-validating protocols ensures that the resulting analytical data meets the stringent regulatory requirements of modern drug development.

References

  • Title: A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity Source: International Journal of Chemical and Pharmaceutical Analysis / ResearchGate URL: [Link]

  • Title: Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals Source: American Pharmaceutical Review URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide proper disposal procedures

Operational Guide: Proper Handling and Disposal of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide Executive Summary As a synthetic heterocyclic amine, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide presents specific op...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

Executive Summary

As a synthetic heterocyclic amine, 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide presents specific operational challenges regarding environmental health and safety (EHS). Because nitrogen-rich pyrazole derivatives release highly toxic nitrogen oxides (NOx) upon thermal decomposition, standard biological or municipal waste streams are strictly prohibited. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, decontamination, and disposal of this compound, ensuring stringent regulatory compliance and personnel safety.

Hazard Profile & Physicochemical Causality

Understanding the molecular behavior of aminopyrazoles is essential for predicting risk. The pyrazole ring, combined with an exocyclic amino group and a propanamide moiety, creates a basic, polar molecule that is highly irritating to mucous membranes and environmentally persistent.

Table 1: Hazard Profile and Operational Implications

Property / HazardMechanistic CausalitySafety & Disposal Implication
Chemical Class Synthetic Heterocyclic Amine / AminopyrazoleReacts with strong oxidizing agents. Must be rigorously segregated from acids and oxidizers in waste streams.
Physical State Solid (Crystalline Powder)High risk of aerosolization. Dust formation must be avoided to prevent inhalation exposure.
Toxicity Skin/Eye Irritant; Harmful if SwallowedRequires stringent contact precautions. Causes severe eye damage and allergic skin reactions.
Thermal Decomposition Nitrogen-rich structure (C7H12N4O)Decomposes under heat to release toxic NOx, CO, and CO2. Requires specialized high-temperature incineration.
Ecotoxicity Harmful to aquatic lifeMust never be disposed of down the drain. Requires complete capture of all aqueous rinsates.

(Data extrapolated from structurally analogous 1[1] and 2[2]).

Personal Protective Equipment (PPE) Matrix

Proper PPE selection is dictated by the potential for aerosolization and the scale of the operation.

Table 2: PPE Requirements by Operational Scale

Operational PhaseRequired PPECausality / Rationale
Standard Handling (Fume Hood) Level D: Nitrile gloves, safety glasses with side shields, lab coat, closed-toe shoes.Protects against incidental dermal contact and localized powder transfer during micro-scale weighing.
Spill Cleanup / Bulk Disposal Level C: Double nitrile gloves, chemical splash goggles, face shield, N95/P100 respirator.Prevents inhalation of aerosolized API dust and protects against concentrated exposure during decontamination.

Step-by-Step Disposal Protocols

To maintain scientific integrity and regulatory compliance, all disposal workflows must be treated as self-validating systems. Do not rely on assumptions; verify that containment is absolute.

Protocol A: Routine Laboratory Waste Disposal

According to established protocols for 3[3], waste must be rigorously segregated to prevent adverse reactions.

  • Segregation: Separate solid materials (weigh boats, spatulas, contaminated PPE) from liquid solvent waste. Causality: Mixing solid API with incompatible liquid waste can trigger exothermic reactions or complicate the incineration matrix.

  • Containment: Place solid waste into a heavy-duty, puncture-resistant polyethylene bag, then seal it inside a rigid hazardous waste drum.

  • Labeling: Affix a compliant hazardous waste label detailing the full chemical name: "2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide", the hazard class (Toxic/Irritant), and the accumulation start date.

  • Final Destruction: Transfer the waste to a licensed EHS contractor. The material must be4[4]. Causality: The scrubber is mandatory to neutralize the nitrogen oxides (NOx) generated by the combustion of the pyrazole ring.

  • System Validation: Audit the Satellite Accumulation Area (SAA) weekly. Ensure the total volume does not exceed RCRA limits and that all secondary containment vessels are dry and intact.

Protocol B: Equipment Decontamination

Reusable glassware and stainless-steel instruments must be chemically neutralized before leaving the fume hood.

  • Primary Solubilization: Rinse the equipment inside a fume hood with a polar organic solvent (e.g., methanol or ethanol) to dissolve the pyrazole amide. Collect this rinsate in the designated liquid hazardous waste carboy.

  • Surfactant Wash: Scrub the equipment with a laboratory-grade alkaline detergent and warm water to lift any remaining organic residue.

  • Aqueous Rinse: Perform a final triple-rinse with deionized water.

  • System Validation: To validate the decontamination of critical analytical equipment (e.g., preparative HPLC lines), perform a blank solvent run and analyze the effluent via LC-MS. The absence of the m/z peak corresponding to the compound confirms the system is clean.

Spill Response Workflow

In the event of a breach, immediate containment is required to prevent environmental release and personnel exposure. Do not use water on bulk powder spills, as this can spread the contamination and increase the surface area for exposure. Instead,4[4].

SpillResponse Start Spill Detected: 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide Assess Assess Spill Size & Exposure Risk Start->Assess Major Major Spill / High Risk: Evacuate & Contact EHS Assess->Major Large/Aerosolized Minor Minor Spill: Proceed with Cleanup Assess->Minor Small/Contained PPE Don Level C PPE (Respirator, Double Gloves) Minor->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Collect in Puncture-Resistant Hazardous Waste Container Contain->Collect Decon Decontaminate Surface (Solvent Wash -> Water Rinse) Collect->Decon Label Apply Hazardous Waste Label & Transfer to SAA Decon->Label

Fig 1. Workflow for 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide spill response and disposal.

References

  • Title: SAFETY DATA SHEET: 3-Aminopyrazole | Source: Fisher Scientific | URL: 1

  • Title: SAFETY DATA SHEET: 3-Aminopyrazole | Source: Tokyo Chemical Industry | URL: 2

  • Title: SAFETY DATA SHEET: 4-aminopyrazole hydrochloride | Source: CanbiPharm | URL: 4

  • Title: Essential Procedures for the Safe Disposal of TLR7 Agonist 28 | Source: BenchChem | URL: 3

Sources

Handling

Personal protective equipment for handling 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide

In drug development and synthetic chemistry, handling specialized pyrazole derivatives like 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide requires moving beyond basic compliance. As a Senior Application Scientist, I ha...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug development and synthetic chemistry, handling specialized pyrazole derivatives like 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide requires moving beyond basic compliance. As a Senior Application Scientist, I have designed this operational guide to provide you with the mechanistic reasoning behind our safety protocols. Understanding why a chemical behaves the way it does is the foundation of true laboratory safety.

This guide provides a self-validating, step-by-step operational and disposal plan to ensure maximum safety and efficiency in your workflows.

Mechanistic Hazard Profile

To handle 2-(3-amino-5-methyl-1H-pyrazol-1-yl)propanamide safely, we must first understand its structural reactivity. This molecule combines a weakly basic aminopyrazole core with a polar propanamide moiety.

  • Aerosolization Dynamics: The propanamide group increases the molecule's hydrogen-bonding capacity. In low-humidity laboratory environments, the fine powder accumulates static charge and aerosolizes easily, posing a severe inhalation risk. Conversely, ambient moisture can cause the powder to cake, making transfer difficult .

Personal Protective Equipment (PPE) Matrix

Standard PPE is insufficient without understanding the specific vulnerabilities this chemical exploits. Below is the mandatory PPE matrix, grounded in the chemical's mechanistic profile.

PPE CategoryRecommended SpecificationMechanistic Justification
Hand Protection Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides an effective barrier against polar organic amides. Double-gloving is required to prevent breakthrough during prolonged handling .
Eye Protection Tight-fitting chemical safety gogglesProtects against micro-particulate aerosolization which causes Category 2 serious eye irritation .
Respiratory N95 or P100 Particulate RespiratorMandatory if handling outside of engineering controls. Prevents inhalation of fine powders that induce Category 3 respiratory irritation .
Body Protection Anti-static, flame-retardant lab coatPrevents electrostatic discharge which can rapidly aerosolize fine powders, minimizing the risk of dermal contact .

Standard Operating Procedure: Handling & Manipulation

Every experimental step must be a self-validating system to ensure containment is never breached.

OperationalWorkflow Step1 1. Engineering Verify >100 fpm Step2 2. PPE Assembly Double Nitrile Step1->Step2 Step3 3. Manipulation Anti-static Tools Step2->Step3 Step4 4. Containment Seal & Store Step3->Step4

Operational workflow for the safe handling of aminopyrazole derivatives.
Step-by-Step Weighing and Transfer Protocol
  • Engineering Control Verification: Activate the chemical fume hood or Class II Type A2 Biological Safety Cabinet.

    • Self-Validation: Visually confirm the digital anemometer reads a face velocity of ≥ 100 feet per minute (fpm) before opening the chemical container .

  • Static Mitigation: Ground the analytical balance and activate a static-eliminating ionizer fan.

    • Causality: The propanamide derivative is highly prone to static charge accumulation. Eliminating static prevents the powder from repelling off the spatula and aerosolizing into your breathing zone.

  • Manipulation: Use a grounded, anti-static micro-spatula to transfer the compound into a pre-tared, sealable static-dissipative weigh boat.

  • Decontamination & Seal: Wipe the exterior of the primary container with a 70% ethanol-soaked lint-free wipe before removing it from the hood.

    • Self-Validation: Inspect the wipe for any yellow/white residue; if the wipe is completely clean, the container is safe to return to storage.

Spill Response & Decontamination Pathway

In the event of a breach, immediate and methodical action is required to prevent cross-contamination and respiratory exposure.

SpillResponse S1 Spill Identified Assess Volume S2 Evacuate & Isolate Ensure Ventilation S1->S2 S3 Upgrade PPE Add Respirator S2->S3 S4 Containment Wet Sweeping S3->S4 S5 Decontamination Soap/Water Wash S4->S5

Step-by-step spill response and decontamination pathway.
Step-by-Step Spill Cleanup Protocol
  • Assessment & Isolation: Immediately halt work. If the spill occurs outside of a fume hood, evacuate the immediate 5-meter radius to allow suspended dust to settle .

  • PPE Upgrade: Don a P100 half-mask respirator and a second pair of nitrile gloves.

    • Causality: Mechanically disturbed powder will aerosolize, posing an immediate Category 3 inhalation hazard .

  • Collection: Use a disposable plastic scoop to collect the dampened material into a rigid hazardous waste container.

  • Chemical Decontamination: Wash the affected surface with a mild detergent and water, followed by a 70% ethanol wipe down.

    • Self-Validation: Swipe the cleaned area with a pH test strip dampened with distilled water; a neutral pH (7.0) indicates the weakly basic pyrazole residue has been successfully and entirely removed.

Waste Management & Disposal Plan

Improper disposal of pyrazole derivatives can lead to dangerous incompatibilities and environmental persistence.

  • Solid Waste Containment: Collect all contaminated consumables (weigh boats, spatulas, gloves, and cleanup materials) in a rigid, sealable, and clearly labeled hazardous waste container.

  • Chemical Incompatibilities: Do not mix this waste stream with strong oxidizing agents or strong acids. The basic pyrazole nitrogen can undergo rapid, exothermic acid-base reactions .

  • Disposal Routing: Route all collected waste through a certified hazardous waste contractor for high-temperature incineration. Never flush pyrazole amides down the sink, as these derivatives can be persistent and harmful in aquatic environments .

References

  • Title: SAFETY DATA SHEET: 3-Amino-5-methyl-1H-pyrazole | Source: Thermo Fisher Scientific | URL:

  • Title: SAFETY DATA SHEET: 3-Aminopyrazole | Source: TCI Chemicals | URL:

  • Title: 3-Amino-5-methylpyrazole Safety Data Sheets | Source: ECHEMI | URL:

  • Title: SAFETY DATA SHEET: 3-Aminopyrazole | Source: Fisher Scientific | URL:

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